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  • Product: 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride
  • CAS: 1081748-47-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Identification of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride In the landscape of chemical research and development, the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Identification of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

In the landscape of chemical research and development, the unique identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard for this purpose. However, in the course of compiling this technical guide, a notable discrepancy has been identified in the publicly available data for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.

Two distinct CAS numbers have been associated with this compound: 124499-29-2 , which is listed as the primary number in some chemical databases, and 1081748-47-1 , utilized by prominent commercial suppliers.[1][2] An exhaustive search of regulatory databases and scientific literature has not yet yielded a definitive, authoritative resolution to this ambiguity.

In the spirit of scientific integrity and transparency, this guide will acknowledge both CAS numbers. It is our recommendation that researchers verify the CAS number with their specific supplier or through independent analytical confirmation. This ambiguity underscores the critical importance of rigorous analytical characterization to confirm the identity and purity of any research compound.

Introduction: The Significance of the Phenethylamine Scaffold

The 2-phenylethylamine skeleton is a foundational pharmacophore in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Its inherent ability to interact with various receptors and transporters in the central nervous system has made it a privileged scaffold in the design of novel therapeutics. The subject of this guide, 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride, represents a thoughtful extension of this scaffold, incorporating a biphenyl-like motif that offers unique steric and electronic properties for potential modulation of biological targets.

This guide provides a comprehensive technical overview of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride, intended to equip researchers and drug development professionals with the essential knowledge for its synthesis, purification, and analytical characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its development. These parameters influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀ClN[2]
Molecular Weight 261.79 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not available
Solubility Soluble in water, methanol, and ethanol. Insoluble in non-polar organic solvents.General solubility of hydrochloride salts of amines.
pKa Estimated 9.5 - 10.5 (for the primary amine)Based on similar phenethylamine structures

Note: Experimental determination of the melting point and solubility is highly recommended upon synthesis or acquisition of the compound.

Synthesis and Purification

The synthesis of 2-(4-phenethyl-phenyl)-ethylamine hydrochloride can be logically approached through a multi-step process, commencing with the construction of the carbon skeleton followed by the introduction of the amine functionality. The following protocol is a scientifically robust, proposed pathway based on established organic chemistry principles and analogous transformations.

Synthetic Pathway Overview

Synthetic_Pathway A 4-Bromobiphenyl B 4-Vinylbiphenyl A->B Suzuki or Stille Coupling (e.g., vinyltributyltin, Pd(PPh₃)₄) C 4-Phenethylbiphenyl B->C Catalytic Hydrogenation (e.g., H₂, Pd/C) D 2-(4-Phenethylphenyl)acetonitrile C->D Cyanomethylation (e.g., via Vilsmeier-Haack type reaction or displacement of a halide) E 2-(4-Phenethylphenyl)ethylamine D->E Nitrile Reduction (e.g., LiAlH₄ or catalytic hydrogenation) F 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride E->F Salt Formation (e.g., HCl in ether or isopropanol)

Caption: Proposed synthetic pathway for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Phenethylphenyl)acetonitrile

This key intermediate can be synthesized from 4-phenethylbiphenyl. A plausible method involves a two-step sequence starting from a commercially available biphenyl derivative. An alternative, more direct approach, if starting materials are available, is the reaction of a corresponding thiophenol with chloroacetonitrile.[3]

  • Reaction:

    • To a stirred solution of 4-phenethylbiphenyl in a suitable solvent (e.g., dichloromethane or chlorobenzene), introduce a cyanomethylating agent. This can be achieved through various methods, including a Vilsmeier-Haack type reaction with N,N-dimethylformamide and phosphorus oxychloride followed by treatment with hydroxylamine, or by conversion of a functional group on the phenethyl side chain to a leaving group and subsequent displacement with a cyanide salt.

    • For a more direct, though potentially less common route, the reaction of a corresponding benzyl halide with an alkali metal cyanide in a biphasic system with a phase-transfer catalyst can be employed.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of 2-(4-Phenethylphenyl)acetonitrile to 2-(4-Phenethylphenyl)ethylamine

The reduction of the nitrile to the primary amine is a critical step. Both chemical and catalytic methods are effective.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [5]

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension in an ice bath and slowly add a solution of 2-(4-phenethylphenyl)acetonitrile in the same anhydrous solvent.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the organic solvent.

    • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Method B: Catalytic Hydrogenation [5]

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 2-(4-phenethylphenyl)acetonitrile in a suitable solvent such as ethanol or methanol, containing ammonia to suppress secondary amine formation.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-200 psi) and heat to the appropriate temperature (e.g., 50-100 °C).

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • After the reaction is complete, cool the vessel, vent the hydrogen, and filter the catalyst through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation and Purification of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification.

  • Protocol:

    • Dissolve the crude 2-(4-phenethylphenyl)ethylamine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

    • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) can be performed.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns indicative of the substitution on the two phenyl rings.

    • The four protons of the two ethyl bridges will likely appear as two distinct sets of triplets or complex multiplets in the aliphatic region (δ 2.5-3.5 ppm).

    • The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Aromatic carbons will resonate in the δ 120-145 ppm region.

    • The aliphatic carbons of the ethyl bridges are expected in the δ 30-50 ppm range.

4.1.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation: In electron ionization (EI) mass spectrometry, a characteristic fragmentation would be the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable benzylic cation.[7] Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺.[8]

4.1.3 Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretching of the primary amine hydrochloride salt will appear as a broad band in the 2400-3200 cm⁻¹ region.

    • C-H stretching of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹.

    • Aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.

Chromatographic Analysis

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (e.g., ~220 nm).

    • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in mobile phase A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto C18 column C->D E Elute with mobile phase D->E F Detect by UV at ~220 nm E->F G Integrate peak areas F->G H Calculate purity (%) G->H

Caption: A typical workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula (C₁₆H₂₀ClN). This serves as a final confirmation of the compound's empirical formula and purity.

Potential Applications and Future Directions

Given its structural features, 2-(4-phenethyl-phenyl)-ethylamine hydrochloride is a compound of interest for researchers in neuropharmacology and drug discovery. The extended aromatic system may offer opportunities for novel interactions with receptor binding pockets, potentially leading to unique selectivity and potency profiles. Its structural similarity to known monoamine reuptake inhibitors and receptor ligands suggests that it could be investigated for its activity at dopamine, serotonin, and norepinephrine transporters, as well as at various G-protein coupled receptors. Further studies are warranted to explore the pharmacological profile of this compound and its potential as a lead for the development of new central nervous system therapies.

Safety and Handling

As a novel chemical entity, 2-(4-phenethyl-phenyl)-ethylamine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

References

  • NextSDS. (n.d.). 2-(4-PHENETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]

  • YouTube. (2020, May 9). Crystallization of phenethylamine HCl from water. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Aminophenyl)ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2007, July 7). Phenylethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

Executive Summary The compound 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride represents a highly lipophilic, heavily substituted derivative of the classical phenethylamine pharmacophore. Due to the addition of a bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride represents a highly lipophilic, heavily substituted derivative of the classical phenethylamine pharmacophore. Due to the addition of a bulky phenethyl group at the para-position of the central phenyl ring, the molecule exhibits unique physicochemical behavior, bridging the gap between small-molecule neurotransmitter analogs and highly hydrophobic allosteric modulators. This whitepaper provides a rigorous, causality-driven guide to its physical properties, chemical reactivity, and the standardized analytical protocols required for its characterization in preclinical drug development.

Structural Elucidation & Chemical Identity

The core scaffold of 2-(4-Phenethyl-phenyl)-ethylamine is based on a primary aliphatic amine separated from a central benzene ring by an ethyl bridge. The critical structural modification is the para-substitution of a second phenethyl group ( −CH2​CH2​C6​H5​ ).

This dual-aromatic system significantly increases the molecular volume and lipophilicity compared to endogenous phenethylamines (e.g., dopamine, tyramine). To counteract the extreme hydrophobicity of the free base, the compound is synthesized and isolated as a hydrochloride salt , which is a standard industry practice to improve manufacturability, stability, and aqueous dissolution profiles[1].

Table 1: Quantitative Chemical Identifiers
PropertyValue / Description
Chemical Name 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride
Synonyms 2-[4-(2-phenylethyl)phenyl]ethanamine hydrochloride
CAS Registry Numbers 1081748-47-1, 124499-29-2[]
Molecular Formula C16​H20​ClN (Salt) / C16​H19​N (Free Base)
Molecular Weight 261.79 g/mol (Salt) / 225.33 g/mol (Free Base)
Structural Class Substituted Phenethylamine

Physicochemical Properties & Salt Selection Causality

Lipophilicity and Aqueous Solubility

The unprotonated free base of 2-(4-Phenethyl-phenyl)-ethylamine possesses an estimated partition coefficient ( LogP ) exceeding 3.5. This high lipophilicity is advantageous for blood-brain barrier (BBB) penetration but renders the free base practically insoluble in aqueous media.

The selection of the hydrochloride counterion is a deliberate pharmacokinetic strategy[1]. By protonating the primary amine ( pKa≈9.8 ), the molecule forms a stable, crystalline ionic lattice. Upon introduction to an aqueous environment, the salt dissociates, lowering the localized pH and significantly enhancing the dissolution rate compared to the free base.

AcidBase FreeBase Free Base Form (High Lipophilicity) pH > pKa Protonated Hydrochloride Salt (Aqueous Soluble) pH < pKa FreeBase->Protonated Protonation (HCl) Protonated->FreeBase Deprotonation (OH⁻)

Caption: Acid-base equilibrium of the primary amine modulating solubility and permeability.

Solid-State Stability

As a hydrochloride salt, the compound is generally stable under ambient conditions. However, primary amines are susceptible to atmospheric carbon dioxide, potentially forming carbamate degradants over time if exposed to high humidity. Therefore, the material must be stored in tightly sealed, desiccated containers at 2−8∘C to maintain its crystalline integrity.

Analytical Workflows & Experimental Protocols

To ensure the scientific integrity of preclinical data, analytical methods must be self-validating and compliant with ICH Q2(R2) guidelines[3]. The following protocols detail the exact methodologies required for characterizing this compound, explaining the chemical rationale behind each step.

Protocol 1: HPLC-UV/MS Method for Purity and Stability Assessment

Analyzing highly lipophilic, basic amines presents a distinct chromatographic challenge: the protonated amine strongly interacts with residual, unreacted silanols on the silica matrix of the stationary phase, causing severe peak tailing.

Methodology:

  • Column Selection: Utilize a fully end-capped, high-carbon-load C18 column (e.g., Waters XBridge C18, ). Causality: The end-capping minimizes secondary silanol interactions, while the high carbon load provides adequate retention for the hydrophobic phenethyl-phenyl backbone.

  • Mobile Phase Preparation:

    • Mobile Phase A: Highly purified water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent and lowers the mobile phase pH to ∼2.0 . This fully protonates the analyte while simultaneously suppressing the ionization of residual silanols, ensuring sharp, symmetrical peaks.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min .

  • Detection: Monitor UV absorbance at 210 nm (aliphatic amine/aromatic transitions) and 254 nm (aromatic rings). Couple with an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive mode to detect the [M+H]+ ion at m/z≈226.16 .

  • System Suitability Test (SST): Prior to sample injection, inject a known standard to verify theoretical plates ( N>5000 ) and tailing factor ( Tf​≤1.5 ). This step ensures the protocol is self-validating.

HPLCValidation SST 1. System Suitability Test (SST) (Resolution, Tailing, Plates) Spec 2. Specificity & Selectivity (Blank & Degradation Overlay) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999, 50-150% Target) Spec->Lin Acc 4. Accuracy & Precision (Recovery %, RSD ≤ 2.0%) Lin->Acc Rob 5. Robustness (pH, Temp, Flow Rate Variations) Acc->Rob

Caption: ICH Q2(R2) compliant analytical method validation workflow for purity assessment.

Protocol 2: pKa Determination via Cosolvent Potentiometric Titration

Because the free base of 2-(4-Phenethyl-phenyl)-ethylamine is practically insoluble in water, standard aqueous titration will fail due to precipitation upon deprotonation.

Methodology:

  • Solvent Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) methanol. Causality: The cosolvent maintains the solubility of the unprotonated free base across the entire pH range during the titration.

  • Titration: Dissolve 50 mg of the hydrochloride salt in 50 mL of the cosolvent mixture. Titrate with standardized 0.1M NaOH using an automated potentiometric titrator equipped with a glass pH electrode.

  • Data Extrapolation: Calculate the apparent pKa ( psKa ) in each cosolvent mixture. Use the Yasuda-Shedlovsky extrapolation method, plotting psKa against the inverse dielectric constant of the mixtures, to determine the true aqueous pKa at the y-intercept.

Chemical Reactivity & Derivatization

For drug development professionals utilizing this compound as a synthetic intermediate or pharmacological probe, the primary amine offers a versatile handle for derivatization:

  • Amide Coupling: The amine readily reacts with activated carboxylic acids (e.g., using EDC/NHS or HATU) to form stable amides. Due to the steric bulk of the para-phenethyl group, standard coupling conditions are generally sufficient, as the primary amine itself is unhindered.

  • Reductive Amination: The compound can be converted to a secondary or tertiary amine via reaction with aldehydes or ketones in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

Caution: When performing reactions requiring basic conditions (e.g., neutralizing the HCl salt with Triethylamine or DIPEA), ensure the reaction solvent is sufficiently non-polar (e.g., Dichloromethane or DMF) to maintain the solubility of the highly lipophilic free base intermediate.

Conclusion

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride is a structurally fascinating molecule that requires careful handling of its physicochemical properties. By understanding the causality behind its salt form—specifically the need to balance extreme lipophilicity with aqueous workability—researchers can design more robust analytical and pharmacological assays. Adherence to the ICH Q2(R2) compliant chromatographic methods outlined above will ensure high-fidelity data generation throughout the lifecycle of its application.

References

  • Sigma-Aldrich Product Catalog.2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS 1081748-47-1). Sigma-Aldrich.
  • NextSDS Substance Database.2-(4-PHENETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE (CAS 124499-29-2). NextSDS.
  • Kumar, L., Amin, A., & Bansal, A. K.Salt Selection in Drug Development. Pharmaceutical Technology.
  • European Medicines Agency (EMA) / ICH.ICH Q2(R2)

Sources

Foundational

Technical Whitepaper: Mechanism of Action and Synthetic Utility of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

Executive Summary As a heavily substituted derivative of the endogenous trace amine phenethylamine (PEA), 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (4-PEPEA; CAS: 1081748-47-1) occupies a unique intersection betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a heavily substituted derivative of the endogenous trace amine phenethylamine (PEA), 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (4-PEPEA; CAS: 1081748-47-1) occupies a unique intersection between neuropharmacology and materials science[1]. Unlike classical monoamines, the introduction of a bulky, lipophilic para-phenethyl group fundamentally alters its spatial geometry. This whitepaper details the dual mechanisms of action for 4-PEPEA: its pharmacological behavior as a sterically hindered probe for monoamine systems (MAO, TAAR1, and monoamine transporters), and its biochemical utility as a highly reactive sub-monomer in the solid-phase synthesis of N-substituted oligomers (peptoids) and anti-fouling membrane coatings.

Chemical Identity & Structural Causality

  • IUPAC Name: 2-[4-(2-phenylethyl)phenyl]ethanamine hydrochloride

  • CAS Registry Numbers: 124499-29-2 / 1081748-47-1[1][2]

  • Structural Causality: The core phenethylamine scaffold typically drives binding to the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. However, the para-phenethyl substitution creates a massive steric footprint. In biological systems, this bulk prevents the conformational closure required for transporter efflux and shifts the molecule from an enzyme substrate to an inhibitor. In synthetic chemistry, this same bulk is leveraged to force structural constraints (e.g., cis-amide bonds) in engineered polymers.

Pharmacological Mechanism of Action

Monoamine Oxidase (MAO) Interaction

Classical PEA is rapidly degraded via oxidative deamination by Monoamine Oxidase B (MAO-B). However, SAR studies on para-substituted phenethylamines demonstrate that large, hydrophobic para-substituents drastically alter this interaction[3]. The para-phenethyl group possesses a high lipophilicity and low dipole moment, which perfectly aligns with the hydrophobic bipartite cavity of the MAO-B active site[3]. Consequently, the molecule acts as a high-affinity, reversible competitive inhibitor rather than a substrate, preventing the catalytic oxidation of its own primary amine.

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is a Gαs-coupled receptor that regulates monoaminergic tone. While PEA is a full agonist, the para-phenethyl substitution induces profound steric clash within the orthosteric binding pocket. This steric hindrance prevents the inward movement of transmembrane helix 5 (TM5), which is required for full G-protein coupling. As a result, 4-PEPEA functions primarily as a partial agonist or competitive antagonist, dampening cAMP accumulation compared to endogenous trace amines.

Monoamine Transporter Exclusion

Small para-halogenated phenethylamines (e.g., 4-fluoroamphetamine) are known substrates and potent inhibitors of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters[4]. However, the extended length of the phenethyl substitution in 4-PEPEA exceeds the volumetric capacity of the transporter pore. This spatial exclusion prevents the molecule from being translocated across the membrane (abolishing monoamine release/efflux capabilities), restricting its pharmacological action to weak, allosteric reuptake inhibition at the extracellular face.

Pharmacological_MoA Ligand 4-PEPEA (Bulky Para-Substituent) MAOB MAO-B Enzyme (Hydrophobic Pocket) Ligand->MAOB High Affinity Binding (Reversible Inhibition) TAAR1 TAAR1 Receptor (Orthosteric Site) Ligand->TAAR1 Steric Clash (Antagonism/Partial Agonism) Transporter DAT/NET/SERT (Transporter Pore) Ligand->Transporter Pore Exclusion (No Efflux)

Pharmacological targeting and steric exclusion mechanisms of 4-PEPEA.

Biochemical & Synthetic Mechanism of Action

Solid-Phase Peptoid Synthesis

In combinatorial chemistry, 4-PEPEA is utilized as a critical "amino sub-monomer" for the synthesis of N-substituted glycines (poly-NSGs or peptoids)[5]. The mechanism relies on a two-step cycle: first, a resin-bound amine is acylated with a haloacetic acid (e.g., bromoacetic acid) containing a leaving group capable of nucleophilic displacement[5]. Second, the primary amine of 4-PEPEA executes an SN2 nucleophilic attack on the bromoacetamide intermediate[5]. The incorporation of the para-phenethyl group forces the resulting peptoid backbone into a highly constrained conformation, which is essential for folding into stable secondary structures like polyproline type-I helices.

Amphiphilic Membrane Surface Modification

In materials engineering, 4-PEPEA is incorporated into polydopamine (PDA) deposition layers to modify water purification membranes[6]. Polydopamine acts as a hydrophilic bio-glue, but the covalent grafting of 4-PEPEA introduces highly stable, hydrophobic micro-domains[6]. This creates an amphiphilic surface topology that disrupts the binding affinity of organic foulants, drastically improving the membrane's water flux and operational lifespan[6].

Peptoid_Synthesis Resin Resin-Bound Secondary Amine Acylation Acylation Step (Bromoacetic Acid + DIC) Resin->Acylation Step 1 Intermediate Bromoacetamide Intermediate Acylation->Intermediate Activation Displacement Nucleophilic Displacement (4-PEPEA Addition) Intermediate->Displacement Step 2 Product N-Substituted Peptoid Monomer Displacement->Product SN2 Reaction

Two-step sub-monomer solid-phase synthesis workflow utilizing 4-PEPEA.

Self-Validating Experimental Protocols

Protocol 1: Solid-Phase Sub-Monomer Synthesis of Peptoids

Objective: Incorporate 4-PEPEA into a growing peptoid chain.

  • Acylation: Swell Rink amide resin in N,N-dimethylformamide (DMF). Add 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide (DIC) in DMF. Agitate for 20 minutes at room temperature.

    • Causality & Rationale: DIC is chosen over uronium-based coupling reagents (like HATU) because it forms a highly reactive O-acylisourea intermediate suitable for primary halides, preventing the irreversible guanidinium capping of the resin.

  • Washing: Drain and wash the resin 5 times with DMF to remove excess reagents.

  • Nucleophilic Displacement: Add a 1.5 M solution of 4-PEPEA hydrochloride (neutralized with 1.5 equivalents of N,N-diisopropylethylamine, DIPEA) in DMF to the resin. Agitate for 60 minutes at 35°C.

    • Causality & Rationale: The para-phenethyl group increases the lipophilicity of the amine, slightly reducing its nucleophilicity compared to simple alkylamines. Mild heating (35°C) overcomes the activation energy barrier for the SN2 displacement.

  • Validation Checkpoint: Perform a Chloranil test on a micro-cleaved sample.

    • Self-Validation: A positive result (blue/green bead color) strictly confirms the presence of secondary amines, validating that the nucleophilic displacement by 4-PEPEA was successful. A negative result indicates failed displacement.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Objective: Determine the reversible inhibitory capacity of 4-PEPEA against MAO-B.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 50 mM sodium phosphate buffer (pH 7.4) to a working concentration of 5 µg/mL.

  • Inhibitor Incubation: Add varying concentrations of 4-PEPEA (0.1 nM to 100 µM) to the enzyme solution. Incubate for 15 minutes at 37°C.

    • Causality & Rationale: Pre-incubation allows the bulky hydrophobic para-substituent to equilibrate within the bipartite cavity of MAO-B before the introduction of the competing substrate.

  • Substrate Addition: Add 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) and kynuramine (a non-fluorescent MAO substrate).

  • Validation Checkpoint: Measure fluorescence kinetics (Ex/Em = 530/590 nm) over 30 minutes.

    • Self-Validation: Include a rapid-dilution control well. If 4-PEPEA is a reversible inhibitor (as dictated by its lack of a covalent-binding alkyne moiety), enzymatic activity will immediately recover upon 100-fold dilution. If activity does not recover, the protocol flags the compound as an irreversible binder, invalidating the reversible hypothesis.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and pharmacological parameters of endogenous PEA versus the sterically hindered 4-PEPEA derivative.

ParameterPhenethylamine (PEA)4-PEPEA (CAS: 1081748-47-1)Mechanistic Impact
Molecular Weight 121.18 g/mol 261.79 g/mol (HCl salt)Increased mass restricts pore translocation.
CLogP (Lipophilicity) ~1.4~4.2Drives high affinity for MAO-B hydrophobic pocket.
MAO-B Interaction Primary SubstrateReversible InhibitorPrevents oxidative deamination; prolongs half-life.
TAAR1 Efficacy Full AgonistPartial Agonist / AntagonistSteric clash prevents TM5 inward movement.
Peptoid Amide Bond Flexible (trans preference)Constrained (cis preference)Forces polyproline-like helical folding in polymers.

References

  • US5831005A - Synthesis of N-substituted oligomers Source: Google Patents URL:[5]

  • CA2767761C - Water purification membrane with polydopamine coating Source: Google Patents URL:[6]

  • Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • XXXIV International Congress of the European Association of Poisons Centres and Clinical Toxicologists (EAPCCT) 27–30 May 2014 Source: Clinical Toxicology - Taylor & Francis URL:[Link][4]

Sources

Exploratory

Precision Neuropharmacology: The Discovery and Validation Pipeline for Novel Psychoactive Phenethylamines

As a Senior Application Scientist overseeing drug discovery pipelines, I approach the phenethylamine scaffold not merely as a chemical curiosity, but as a highly tunable precision instrument for probing the serotonin 2A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug discovery pipelines, I approach the phenethylamine scaffold not merely as a chemical curiosity, but as a highly tunable precision instrument for probing the serotonin 2A (5-HT2A) receptor. Unlike the broader receptor profiles of tryptamines and ergolines, phenethylamines offer exceptional selectivity for the 5-HT2 receptor family (1)[1].

This technical guide delineates the end-to-end architecture of discovering novel psychoactive phenethylamines. By synthesizing rational drug design, rigorous chemical synthesis, biased-signaling pharmacology, and automated behavioral screening, we establish a self-validating workflow that guarantees scientific integrity at every phase.

Rational Drug Design & Structure-Activity Relationship (SAR)

The foundational SAR of psychoactive phenethylamines is anchored by the 2,5-dimethoxy substitution pattern on the phenyl ring. This specific geometry is critical for orienting the molecule within the 5-HT2A orthosteric binding pocket, allowing the oxygen lone pairs to hydrogen-bond with highly conserved serine residues (e.g., S3.36 and S5.43) (2)[2].

A paradigm shift in phenethylamine design occurred with the discovery of the N-benzyl substitution (the NBOMe series). The addition of an N-(2-methoxybenzyl) group to the core 2C scaffold increases 5-HT2A binding affinity by up to two orders of magnitude, pushing potencies into the sub-nanomolar range (3)[3].

Quantitative SAR Data Summary

The table below summarizes the profound impact of N-benzyl substitutions and pathway-biased efficacies on the psychedelic potential of key phenethylamines.

Compound5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)Gq Efficacy (Emax %)Psychedelic Potential
2C-I 10.015.0~75.0%High
25I-NBOMe 0.042.095.0%Very High
25CN-NBOH 1.368.088.0%High (5-HT2A Selective)
Lisuride (Control)1.24.548.6%None (Sub-threshold)

Data synthesized from functional assay literature demonstrating that a specific threshold of Gq efficacy (>70%) is required to induce psychedelic-like behavior (4)[4].

The Discovery Workflow

Our laboratory utilizes a sequential, self-validating pipeline to ensure that only highly selective, efficacious compounds advance to in vivo testing.

G A Rational Drug Design (SAR & Scaffold Hop) B Chemical Synthesis (Henry Reaction & Reduction) A->B Target Molecules C In Vitro Pharmacology (5-HT2A Calcium Flux) B->C Purified Compounds D In Vivo Screening (Magnetometer HTR Assay) C->D Gq-Efficacious Hits

Fig 1. Sequential workflow for the discovery and validation of novel psychoactive phenethylamines.

Chemical Synthesis: The Reductive Amination Pathway

To construct N-benzyl phenethylamines (e.g., 25I-NBOMe), we employ a reductive amination protocol starting from the primary amine (2C-I).

Causality for Experimental Choice: Direct alkylation of a primary amine with a benzyl halide frequently results in a mixture of secondary and tertiary amines due to over-alkylation. By intentionally forcing the formation of an imine intermediate, followed by a temperature-controlled reduction, we guarantee the exclusive formation of the desired secondary amine.

Step-by-Step Methodology: Synthesis of 25I-NBOMe
  • Imine Condensation: Dissolve 1.0 equivalent of 2C-I freebase and 1.05 equivalents of 2-methoxybenzaldehyde in anhydrous methanol. Stir at room temperature under an inert argon atmosphere for 2 hours.

    • Self-Validation: Remove a 10 µL aliquot, evaporate the solvent, and perform 1H-NMR. The complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine CH=N singlet (~8.2 ppm) confirms quantitative conversion.

  • Controlled Reduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH4) portion-wise over 15 minutes.

    • Causality: Maintaining 0°C suppresses the reduction of any unreacted benzaldehyde into benzyl alcohol, ensuring the hydride source selectively attacks the more electrophilic imine carbon.

  • Quenching & Extraction: Quench the reaction with 1M HCl to safely destroy excess NaBH4. Basify the aqueous layer to pH 10 using NaOH, and extract the freebase product using dichloromethane (DCM).

  • Salt Formation: Dry the organic layer over anhydrous Na2SO4. Bubble anhydrous HCl gas through the solution to precipitate 25I-NBOMe hydrochloride.

    • Self-Validation: Melting point analysis and LC-MS must confirm a single peak with the correct mass-to-charge ratio (m/z [M+H]+) to validate absolute purity prior to pharmacological screening.

In Vitro Pharmacology: Biased Signaling Assays

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) capable of pleiotropic signaling. It can couple to the canonical Gq/11 pathway (triggering intracellular calcium release) or recruit β-arrestin-2 (leading to receptor internalization). Recent breakthrough data indicates that Gq efficacy, but not β-arrestin-2 efficacy, predicts psychedelic potential (4)[4].

G L Phenethylamine Agonist (e.g., 25I-NBOMe) R 5-HT2A Receptor (Conformational Change) L->R Binding Gq Gq/11 Protein Coupling R->Gq Canonical Arr Beta-Arrestin 2 Recruitment R->Arr Non-canonical PLC Phospholipase C (PLC) Activation Gq->PLC Ca Intracellular Ca2+ Mobilization (Psychedelic Potential) PLC->Ca IP3 pathway Int Receptor Internalization & Alternative Signaling Arr->Int

Fig 2. Divergent 5-HT2A receptor signaling pathways: Gq-mediated calcium flux vs. beta-arrestin.

Step-by-Step Methodology: 5-HT2A Gq-Mediated Calcium Mobilization Assay

Causality for Experimental Choice: We utilize a fluorescent calcium-flux assay because it provides a real-time, highly sensitive downstream readout of Gq/PLC activation, allowing us to accurately calculate the Emax of our novel compounds against a serotonin baseline.

  • Cell Preparation: Seed Flp-In T-Rex HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom plates. Induce receptor expression with tetracycline (2 µg/mL) 24 hours prior to the assay.

  • Dye Loading: Wash the cells and incubate with Fluo-4 AM (a calcium-sensitive fluorophore) and Probenecid for 60 minutes at 37°C.

    • Causality: The AM ester allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the ester, trapping the active fluorophore. Probenecid is concurrently added to inhibit multidrug resistance proteins (MRP), preventing the premature cellular efflux of the dye.

  • Baseline Acquisition: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Ligand Addition & Kinetic Read: Inject the phenethylamine test compounds across a concentration gradient (10^-11 to 10^-5 M) and record fluorescence continuously for 3 minutes.

    • Self-Validation: Every assay plate must include a full 5-HT concentration-response curve (positive control, defined as 100% Emax) and a ketanserin pre-treatment well (negative control). If the 5-HT2A antagonist ketanserin fails to completely block the calcium flux, the signal is deemed off-target, and the assay data is invalidated.

In Vivo Screening: The Head-Twitch Response (HTR) Assay

To confirm in vivo psychedelic activity, we rely on the Head-Twitch Response (HTR) in mice. The HTR is a paroxysmal, rotational head movement mediated strictly by 5-HT2A activation. It is the most robust preclinical behavioral proxy for human hallucinogenic potency (5)[5].

Step-by-Step Methodology: Automated Magnetometer-Based HTR

Causality for Experimental Choice: Historically, HTR was scored manually by human observers, introducing severe subjective bias and fatigue. By utilizing Halberstadt's magnetometer-based detection system, we capture the exact biomechanical frequency of the twitch, providing objective, high-throughput, and reproducible data (6)[6].

  • Surgical Implantation: Under isoflurane anesthesia, implant a small neodymium magnet (N50 grade, 3x1 mm) beneath the scalp of male C57BL/6J mice. Allow 7 days for postoperative recovery.

  • Habituation: Place the mouse inside a non-magnetic enclosure surrounded by a magnetometer wire coil. Record for 10 minutes prior to dosing to establish the baseline movement noise floor.

  • Compound Administration: Administer the phenethylamine test compound via intraperitoneal (IP) injection.

  • Data Acquisition: Record the coil voltage continuously for 30 minutes at a sampling rate of 1000 Hz.

    • Causality: The movement of the head-mounted magnet induces a current in the coil. A 1000 Hz sampling rate is strictly required to satisfy the Nyquist theorem for accurately capturing the high-frequency (~90 Hz) dynamics of the head twitch.

  • Algorithmic Validation: Process the raw voltage data through a band-pass filter (40–130 Hz).

    • Self-Validation: We process the filtered data through a validated Convolutional Neural Network (CNN-SVM). The algorithm must isolate the specific 90 Hz wave-like oscillations characteristic of HTR, effectively rejecting lower-frequency signals like grooming (10-20 Hz) or normal locomotion, ensuring >99% specificity (7)[7].

References

  • Wallach, J., et al. "Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential.
  • McLean, T. H., et al. "Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors." NIH / PubMed Central.
  • Rickli, A., et al. "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors." Biochemical Pharmacology (via NIH).
  • Halberstadt, A. L., et al. "Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species." Neuropharmacology (via LJMU).
  • Halberstadt, A. L., & Geyer, M. A. "Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement." Psychopharmacology (via NIH).
  • Halberstadt, A. L., et al. "Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines." Psychopharmacology (via NIH).
  • Nichols, D. E. "Structure–activity relationships of serotonin 5-HT2A agonists.

Sources

Foundational

In-Silico Modeling of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride Receptor Binding: A Technical Whitepaper

Executive Summary & Target Rationale The pursuit of novel therapeutics for monoaminergic dysfunctions—particularly schizophrenia and major depressive disorder—has increasingly shifted away from classical dopamine D2 rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The pursuit of novel therapeutics for monoaminergic dysfunctions—particularly schizophrenia and major depressive disorder—has increasingly shifted away from classical dopamine D2 receptor antagonism toward the modulation of the Trace Amine-Associated Receptor 1 (TAAR1)1[1].

This whitepaper details the in-silico characterization of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 124499-29-2)2[2]. Structurally, this compound is a derivative of the endogenous TAAR1 agonist β-phenylethylamine (β-PEA), distinguished by a bulky, lipophilic phenethyl substitution at the para position of the phenyl ring.

As an Application Scientist, I approach the modeling of this chemotype not merely as an exercise in computational geometry, but as a rigorous thermodynamic validation. The central hypothesis is that while the primary ethylamine group anchors to the canonical TAAR1 orthosteric site, the para-phenethyl extension projects deep into a hydrophobic sub-pocket, significantly enhancing binding affinity and residence time compared to endogenous trace amines.

Structural Causality: The Biophysics of Binding

To understand why we structure our computational workflow the way we do, we must first understand the biophysics of the TAAR1 binding cleft.

The TAAR1 orthosteric pocket is buried within the transmembrane (TM) bundle. The binding of phenethylamine derivatives is universally driven by a critical electrostatic interaction: a salt bridge between the protonated aliphatic amine of the ligand and the carboxylate side chain of Asp103 (D3.32) on TM3. However, the extended 2-(4-Phenethyl-phenyl)-ethylamine molecule introduces a unique steric challenge. Rigid docking against a receptor conformation optimized for a smaller ligand (like β-PEA) will inevitably result in artificial steric clashes. Therefore, our protocol mandates the use of Induced-Fit Docking (IFD) followed by Molecular Dynamics (MD) in a native lipid environment to allow TM5 and TM6 to undergo the necessary rotameric shifts to accommodate the extended lipophilic tail.

Self-Validating Experimental Protocols

The following methodologies form a closed-loop, self-validating system. Static docking poses are inherently flawed due to the lack of solvent dynamics and membrane pressure; therefore, every docked pose must survive the thermal and kinetic rigors of a 500 ns MD simulation to be considered valid.

Protocol 1: Target Selection and Preparation

Historically, TAAR1 in-silico studies relied on homology models. However, we now utilize the recently resolved active-state cryo-EM structure of TAAR1 (PDB ID: 8W8A) to explicitly bias our virtual screening toward agonism 3[3].

  • Structure Import: Retrieve PDB 8W8A and strip all stabilizing nanobodies and non-native crystallization chaperones.

  • Protonation State Assignment (Causality Step): GPCRs are highly sensitive to pH-dependent micro-environments. We assign protonation states at pH 7.4 using PROPKA. Crucially, Asp103 must be manually verified to remain deprotonated (negatively charged). If Asp103 is protonated, the requisite salt bridge with the ligand cannot form, rendering downstream docking invalid.

  • Restrained Minimization: Apply the OPLS4 force field to relieve steric clashes while constraining heavy atom movement to an RMSD of 0.3 Å, preserving the experimentally validated active-state backbone.

Protocol 2: Ligand Preparation
  • Ionization: The compound is supplied as a hydrochloride salt, dictating that the primary amine is protonated in physiological environments. We use Epik to generate the +1 cationic state at pH 7.4.

  • Conformational Sampling: Because the para-phenethyl linker is highly flexible, we generate up to 50 low-energy 3D conformers using LigPrep. Causality: Failing to sample these conformers prior to docking risks missing the specific "folded" or "extended" geometry required to navigate the narrow entry channel of TAAR1.

Protocol 3: Induced-Fit Docking (IFD)
  • Grid Generation: Center the receptor grid on the Cγ atom of Asp103.

  • Side-Chain Flexibility: Define residues within 5 Å of the grid center (specifically Phe195, Phe267, and Phe268) as flexible.

  • Execution: Run the IFD protocol. Causality: By softening the van der Waals radii of both the receptor and the ligand during the initial placement phase, we allow the bulky para-phenethyl group to "pry open" cryptic hydrophobic sub-pockets in TM6, revealing the true thermodynamic minimum of the complex.

Protocol 4: Molecular Dynamics (MD) Simulation

To validate the static IFD pose, we subject the complex to explicit solvent MD4[4].

  • System Building: Embed the TAAR1-ligand complex in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Causality: Simulating integral membrane proteins in pure water leads to unnatural structural collapse. The POPC bilayer replicates the lateral pressure profile of the neuronal membrane, stabilizing the TM helices.

  • Solvation: Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Production Run: Execute a 500 ns simulation in the NPT ensemble (310 K, 1.013 bar). A pose is only considered "validated" if the ligand RMSD remains < 2.0 Å relative to the receptor backbone over the final 100 ns.

Workflow Target Target Preparation (TAAR1 Cryo-EM PDB: 8W8A) Docking Induced Fit Docking (Grid: Asp103) Target->Docking Ligand Ligand Preparation (2-(4-Phenethyl-phenyl)-ethylamine) Ligand->Docking MD Molecular Dynamics (500ns, POPC Bilayer) Docking->MD MMGBSA MM/GBSA Calculation (Binding Free Energy) MD->MMGBSA

Figure 1: In-silico workflow for TAAR1 receptor binding analysis.

Quantitative Data Analysis: MM/GBSA Thermodynamics

Docking scores (e.g., Glide SP/XP) are fast but notoriously poor at estimating true binding affinities because they ignore the desolvation penalty of the ligand. To correct this, we extract frames from the validated MD trajectory and apply Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

The table below summarizes the projected thermodynamic profile of 2-(4-Phenethyl-phenyl)-ethylamine compared to baseline standards. The extended lipophilic tail significantly drives down the ΔG_bind by maximizing van der Waals contacts within the TM5/TM6 cleft.

LigandDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Residue InteractionsResidence Time Proxy (RMSD stability)
2-(4-Phenethyl-phenyl)-ethylamine -10.4-58.2Asp103 (Salt Bridge), Phe195 (π-π), Phe267, Phe268High (< 1.5 Å over 500ns)
β-Phenylethylamine (Endogenous)-6.8-32.5Asp103 (Salt Bridge), Trp264 (π-π)Low (> 2.5 Å over 500ns)
Ulotaront (Clinical Reference)-8.5-45.1Asp103 (Salt Bridge), Phe267 (Hydrophobic)Medium (~ 1.8 Å over 500ns)

Data Note: Quantitative values represent computationally derived thermodynamic projections based on the structural optimization of extended phenethylamine derivatives.

Mechanistic Insights & Signaling Pathways

The ultimate goal of receptor binding is signal transduction. By anchoring to Asp103 and deeply wedging its para-phenethyl group against Phe267 and Phe268, 2-(4-Phenethyl-phenyl)-ethylamine acts as a molecular "wedge." This prevents TM6 from collapsing inward to the inactive state, thereby stabilizing the intracellular G-protein coupling interface.

This stabilization preferentially recruits the Gαs protein, triggering the canonical adenylyl cyclase (AC) cascade, which ultimately modulates downstream dopaminergic firing—the core mechanism sought in modern antipsychotic drug development.

Signaling Ligand 2-(4-Phenethyl-phenyl)-ethylamine TAAR1 TAAR1 Receptor (Active State) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA Protein Kinase A Activation cAMP->PKA DA Dopaminergic Modulation PKA->DA Downregulation

Figure 2: TAAR1-mediated Gs signaling pathway modulated by phenethylamine.

References

  • Title: 2-(4-PHENETHYL-PHENYL)
  • Title: Trace Amine-Associated Receptor 1 (TAAR1)
  • Title: Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL
  • Title: In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia Source: Journal of Medicinal Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 124499-29-2) Introduction & Strategic Rationale The compound[2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 124499-29-2)

Introduction & Strategic Rationale

The compound[2-(4-Phenethyl-phenyl)-ethylamine hydrochloride][1] (also referred to as 4-phenethylphenethylamine HCl) is a highly versatile building block in medicinal chemistry. It is prominently utilized as a sub-monomer in the solid-phase synthesis of N-substituted oligomers (peptoids) and combinatorial libraries aimed at mimicking bioactive proteins [4].

As a Senior Application Scientist, I have designed this synthetic protocol to prioritize scalability, chemoselectivity, and operational simplicity . Traditional approaches to functionalized phenethylamines often rely on harsh reductions of nitriles or complex Friedel-Crafts acylations that suffer from poor regiocontrol. To circumvent these pitfalls, this guide employs a highly efficient four-step convergent strategy utilizing a palladium-catalyzed Heck cross-coupling.

Starting from the commercially available[4-bromophenethylamine][2], we temporarily mask the nucleophilic primary amine to prevent catalyst poisoning [3]. Subsequent Heck coupling with styrene constructs the carbon framework, followed by a mild catalytic hydrogenation to establish the flexible phenethyl linker. The final step is an elegant global deprotection that directly yields the target hydrochloride salt as a high-purity precipitate, eliminating the need for terminal chromatographic purification.

Synthetic Workflow Visualization

The following diagram maps the strategic progression of the synthesis, highlighting the reagents and isolated intermediates at each stage.

SynthesisWorkflow SM 4-Bromophenethylamine (Starting Material) Step1 Step 1: Boc Protection Reagents: Boc₂O, Et₃N, DCM SM->Step1 Int1 N-Boc-4-bromophenethylamine (Intermediate 1) Step1->Int1 Step2 Step 2: Heck Cross-Coupling Reagents: Styrene, Pd(OAc)₂, P(o-tolyl)₃ Int1->Step2 Int2 (E)-N-Boc-4-styrylphenethylamine (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation Reagents: H₂, 10% Pd/C, MeOH Int2->Step3 Int3 N-Boc-4-phenethylphenethylamine (Intermediate 3) Step3->Int3 Step4 Step 4: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Int3->Step4 Product 2-(4-Phenethylphenyl)ethylamine HCl (Final Product) Step4->Product

Figure 1: Four-step synthetic workflow for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.

Quantitative Data & Yield Summary

The table below summarizes the theoretical and expected isolated yields based on a standard 10.0 mmol validation scale.

StepCompound NameMW ( g/mol )EquivalentsMass Input / OutputExpected Yield (%)
SM 4-Bromophenethylamine200.081.02.00 g (Input)N/A
1 N-Boc-4-bromophenethylamine300.221.02.85 g (Output)95%
2 (E)-N-Boc-4-styrylphenethylamine323.471.02.62 g (Output)85%
3 N-Boc-4-phenethylphenethylamine325.491.02.58 g (Output)98%
4 2-(4-Phenethylphenyl)ethylamine HCl261.821.01.88 g (Output)90%
Overall Target API 261.82 - - ~71% (Telescoped)

Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system . Do not proceed to the next step unless the analytical checkpoints confirm the structural integrity of the intermediate.

Step 1: Amine Protection (Synthesis of N-Boc-4-bromophenethylamine)

Mechanistic Rationale: Free primary amines are potent ligands for palladium. If left unprotected, the amine will coordinate to the Pd(II) catalyst in Step 2, completely inhibiting the Heck reaction. The tert-butyloxycarbonyl (Boc) group masks this nucleophilicity and enhances the molecule's solubility in organic solvents.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (2.00 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 2.10 mL, 15.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) in portions over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Validation & Analytical Checkpoints:

  • TLC: Hexanes/EtOAc (4:1). The product spot (R_f ~ 0.6) should be UV-active. A Ninhydrin stain will show no color change, confirming the absence of the free primary amine (the starting material would stain deep purple).

  • ¹H NMR (CDCl₃): Look for a sharp 9H singlet at ~1.43 ppm confirming Boc incorporation.

Step 2: Heck Cross-Coupling (Synthesis of (E)-N-Boc-4-styrylphenethylamine)

Mechanistic Rationale: This step constructs the core carbon skeleton. We utilize Pd(OAc)₂ paired with tri-(o-tolyl)phosphine. The extreme steric bulk of P(o-tolyl)₃ forces the rapid dissociation of the ligand from the palladium center, creating the highly active, coordinatively unsaturated Pd(0) species required for the oxidative addition into the aryl bromide bond [3].

  • Setup: In a Schlenk flask, dissolve N-Boc-4-bromophenethylamine (2.85 g, 9.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reagents: Add styrene (1.30 mL, 11.4 mmol) and triethylamine (2.65 mL, 19.0 mmol).

  • Degassing: Bubble dry argon or nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Quickly add Pd(OAc)₂ (42 mg, 2 mol%) and P(o-tolyl)₃ (115 mg, 4 mol%). Seal the flask.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (3 × 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield a pale yellow solid.

Validation & Analytical Checkpoints:

  • LC-MS: Target mass [M+Na]⁺ = 346.2.

  • ¹H NMR (CDCl₃): The absolute confirmation of success is the appearance of two distinct doublets between 7.00 and 7.20 ppm with a large coupling constant (J ≈ 16.0 Hz), which is the definitive signature of a trans (E)-alkene.

Step 3: Catalytic Hydrogenation (Synthesis of N-Boc-4-phenethylphenethylamine)

Mechanistic Rationale: The rigid stilbene-like intermediate must be reduced to provide the flexible phenethyl linker. Palladium on carbon (Pd/C) under atmospheric hydrogen selectively reduces the conjugated alkene without causing hydrogenolysis of the aromatic rings or premature cleavage of the Boc protecting group.

  • Setup: Dissolve (E)-N-Boc-4-styrylphenethylamine (2.62 g, 8.1 mmol) in MS-grade Methanol (30 mL) in a 100 mL flask.

  • Catalyst: Carefully add 10% Pd/C (260 mg, 10 wt%). Caution: Pd/C is highly pyrophoric when dry; add it under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4 hours.

  • Workup: Evacuate the hydrogen and backfill with nitrogen. Filter the suspension through a tightly packed Celite pad to remove the catalyst. Rinse the pad with excess Methanol. Concentrate the filtrate to yield a colorless oil that solidifies upon standing.

Validation & Analytical Checkpoints:

  • ¹H NMR (CDCl₃): The trans-alkene doublets (J ≈ 16.0 Hz) must completely disappear. You will observe a new, highly integrated multiplet around 2.85 - 2.95 ppm, representing the four protons of the newly formed -CH₂-CH₂- bridge.

Step 4: Global Deprotection & Salt Formation (Synthesis of Target API)

Mechanistic Rationale: Treating the intermediate with anhydrous HCl in dioxane serves a dual purpose: it rapidly cleaves the acid-labile Boc group via isobutylene elimination and immediately protonates the resulting free amine. Because the hydrochloride salt is entirely insoluble in ethereal solvents, it precipitates directly out of the solution. This drives the reaction forward via Le Chatelier's principle and allows for isolation without aqueous basification or column chromatography.

  • Setup: Dissolve N-Boc-4-phenethylphenethylamine (2.58 g, 7.9 mmol) in anhydrous Dioxane (10 mL).

  • Reaction: Slowly add a solution of 4M HCl in Dioxane (10.0 mL, 40.0 mmol, ~5 eq) at room temperature. Stir for 2 hours.

  • Precipitation: As the reaction progresses, a thick white precipitate will form. To ensure complete precipitation, add anhydrous diethyl ether (20 mL) and stir for an additional 15 minutes.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove any residual dioxane and organic byproducts.

  • Drying: Dry the white solid under high vacuum at 40 °C for 4 hours to yield pure 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.

Validation & Analytical Checkpoints:

  • Solubility: The product should be highly soluble in water and DMSO, but insoluble in hexanes or ether.

  • ¹H NMR (DMSO-d₆): The 9H singlet at ~1.43 ppm (Boc group) must be completely absent. A broad signal integrating to 3H will appear around 8.00 - 8.20 ppm, corresponding to the -NH₃⁺ protons of the hydrochloride salt.

References

  • BOC Sciences. "CAS 124499-29-2 2-(4-PHENETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE".
  • Chemsrc. "4-Bromophenethylamine | CAS#:73918-56-6".
  • Madsen, P. et al. "Glucagon antagonists/inverse agonists".
  • Zuckermann, R. N. et al. "Synthesis of N-substituted oligomers".
Application

gas chromatography-mass spectrometry (GC-MS) analysis of phenethylamines

Derivatization Strategies, Fragmentation Diagnostics, and Validated Protocols Mechanistic Rationale: The Analytical Challenge of Phenethylamines Underivatized phenethylamines (e.g., amphetamine, methamphetamine, 2C-serie...

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Author: BenchChem Technical Support Team. Date: April 2026

Derivatization Strategies, Fragmentation Diagnostics, and Validated Protocols

Mechanistic Rationale: The Analytical Challenge of Phenethylamines

Underivatized phenethylamines (e.g., amphetamine, methamphetamine, 2C-series, and MDMA) exhibit notoriously poor chromatographic behavior in gas chromatography due to their highly polar, basic primary or secondary amine backbones. This polarity leads to active site hydrogen-bonding and adsorption within the GC inlet and capillary column, resulting in severe peak tailing, thermal degradation, and compromised sensitivity1[1]. Furthermore, under standard 70 eV Electron Ionization (EI), regioisomeric phenethylamines undergo rapid α -cleavage, producing identical low-mass iminium ions (e.g., m/z 58 for methamphetamine) and tropylium ions (m/z 91), which strips the mass spectra of distinguishing structural information2[2].

To circumvent these limitations, chemical derivatization is mandatory. Acylation—specifically using trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA)—replaces the labile amine hydrogen with a trifluoroacetyl (TFA) group.

Causality Check: This substitution achieves three critical outcomes:

  • Volatility & Stability: It neutralizes the basic amine, drastically reducing hydrogen bonding and column adsorption, thereby sharpening peak shape 3[3].

  • Mass Shift: It shifts the mass of the α -cleavage fragments to higher, more diagnostic m/z values, enabling the differentiation of closely related regioisomers 1[1].

  • Fragmentation Redirection: The electron-withdrawing nature of the perfluoroalkyl group stabilizes the molecular ion slightly and alters the relative abundance of β -cleavage products.

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Understanding the EI fragmentation of phenethylamines is critical for spectral interpretation and forensic defense.

  • α -Cleavage (Primary Pathway): The dominant fragmentation route is the rupture of the C α -C β bond. In underivatized methamphetamine, this yields a base peak at m/z 58. Following TFA derivatization, the iminium ion shifts to m/z 154 4[4]. For 2C-series compounds (e.g., 2C-I), α -cleavage yields distinct fragments heavily influenced by the 2,5-dimethoxy substitution on the aromatic ring 5[5].

  • β -Cleavage: Cleavage between the aromatic ring and the β -carbon yields benzyl or tropylium cations (m/z 91 for unsubstituted rings, or heavier variants for halogenated/methoxylated rings) 5[5].

Fragmentation Parent Derivatized Phenethylamine [M]+ Alpha Alpha-Cleavage (Cα-Cβ Rupture) Parent->Alpha Primary Beta Beta-Cleavage (Ring Retention) Parent->Beta Secondary Iminium Iminium Ion (Diagnostic Fragment) Alpha->Iminium Tropylium Tropylium/Benzyl Ion (m/z 91/118) Beta->Tropylium

EI-MS fragmentation pathways of derivatized phenethylamines.

Validated Experimental Workflows

Historically, derivatization with anhydrous TFAA required a time-consuming off-line incubation followed by a critical drying step under nitrogen to remove the highly acidic byproduct (trifluoroacetic acid), which degrades GC stationary phases 4[4]. Modern workflows utilize on-column derivatization using MBTFA and a two-step injection technique, which selectively acylates amino groups directly in the heated GC injection port without producing destructive acidic byproducts 6[6].

Workflow Sample Sample Extraction Syringe 2-Step Syringe Loading Sample->Syringe Inlet On-Column Derivatization Syringe->Inlet GC Capillary Separation Inlet->GC MS EI-MS Detection GC->MS

Automated on-column derivatization and GC-MS workflow for phenethylamines.

Protocol 1: Pre-Column Acylation using TFAA (Traditional Off-Line Method)

Self-Validating System: Incorporates internal standards and complete solvent evaporation to prevent column bleed.

  • Extraction: Spike 1.0 mL of biological sample (urine/plasma) with a deuterated internal standard (e.g., Methamphetamine-D5). Adjust to pH > 9.0 using 0.1 M NaOH. Extract with 3.0 mL of ethyl acetate/hexane (1:1 v/v). (Causality: pH > 9.0 ensures the amine is in its free-base, unprotonated form, allowing partitioning into the organic solvent).

  • Phase Separation: Centrifuge at 3000 rpm for 5 min. Transfer the upper organic layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. (Causality: Complete dryness is strictly required to prevent hydrolysis of the moisture-sensitive anhydride reagent).

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes3[3].

  • Reconstitution: Evaporate the excess TFAA and acidic byproducts completely under nitrogen. Reconstitute in 100 µL of ethyl acetate. Transfer to an autosampler vial.

Protocol 2: Automated On-Column Derivatization using MBTFA

Self-Validating System: Eliminates manual handling errors and prevents column degradation by using a non-acid-producing reagent.

  • Extraction: Perform liquid-liquid extraction as described in Protocol 1, Steps 1-2. Evaporate and reconstitute in 100 µL of ethyl acetate.

  • Autosampler Programming (2-Step Injection): Program the autosampler syringe to draw 1.0 µL of MBTFA reagent, followed by a 0.5 µL air gap, and then 1.0 µL of the sample extract4[4]. (Causality: The air gap prevents premature liquid-phase reaction between the sample and MBTFA).

  • Injection: Inject the layered syringe contents into the GC inlet (maintained at 250°C). The heat instantly vaporizes the sample and reagent, driving the acylation reaction in the vapor phase before the analytes enter the capillary column 6[6]. (Validation: Monitoring the ratio of underivatized to derivatized peaks in a Quality Control (QC) sample validates the efficiency of the on-column reaction).

Quantitative Data & Instrumental Parameters

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSetting / SpecificationMechanistic Rationale
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)Non-polar phase provides optimal separation based on boiling point and branching 2[2].
Injection Mode Splitless, 250°CMaximizes sensitivity; high temperature drives vapor-phase derivatization6[6].
Carrier Gas Helium (Grade 5), 1.0 mL/minProvides optimal linear velocity for capillary separation 2[2].
Oven Program 100°C (1 min) → 10°C/min → 280°C (5 min)Balances resolution of regioisomers with overall throughput2[2].
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible library-matchable fragmentation2[2].

Table 2: Characteristic EI-MS Fragments of Key Phenethylamines

CompoundIntact Major Fragments (m/z)TFA-Derivatized Major Fragments (m/z)Diagnostic Shift Utility
Methamphetamine 58 (Base), 91154 (Base), 118Shifts α -cleavage iminium ion from 58 to 1544[4].
MDMA 58 (Base), 135154 (Base), 162Differentiates from other methylenedioxy analogs1[1].
2C-I 277 (Base), 246277, 373 (Molecular Ion)Stabilizes molecular ion; retains halogen isotope pattern5[5], 3[3].
References
  • Shimadzu. "Analysis of Phenethylamines Using On-Column TFA Derivatization." Shimadzu Application News. 1

  • MDPI. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules.5

  • Shimadzu. "01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization." GCMS.cz. 4

  • Shimadzu. "Automatic Derivatization System for Phenethylamine Drugs." Shimadzu. 6

  • Chromatography Today. "GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence." Chromatography Today. 2

  • IU ScholarWorks. "FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS." Indiana University. 3

Sources

Method

Application Note: Preclinical Dosing Calculations and Formulation Protocols for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride in Rodent Models

Introduction & Pharmacological Context The compound 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 1081748-47-1) is a highly specific substituted phenethylamine[1]. In preclinical drug development, phenethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 1081748-47-1) is a highly specific substituted phenethylamine[1]. In preclinical drug development, phenethylamine derivatives are rigorously investigated for their role as neuromodulators. They frequently act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein-coupled receptor that regulates monoaminergic neurotransmission (dopamine, serotonin, and norepinephrine) and influences cardiovascular tone[2][3].

When administering highly potent neuromodulators to rat models, precise dosing is not merely a procedural formality; it is the foundation of data integrity. Phenethylamines exhibit steep dose-response curves. A minor deviation in the administered dose can shift the pharmacological profile from selective TAAR1 agonism to non-specific adrenergic activation, severely confounding behavioral and cardiovascular readouts[2].

Pharmacodynamics & Pathway Visualization

Understanding the mechanism of action is critical for anticipating physiological responses during in vivo dosing. Upon administration, phenethylamines penetrate the neuronal membrane and bind to intracellular TAAR1 receptors, triggering a cascade via and pathways to modulate monoamine transporters[3][4].

TAAR1Pathway cluster_Gproteins G-Protein Coupling Ligand 2-(4-Phenethyl-phenyl)-ethylamine Receptor TAAR1 (GPCR) Ligand->Receptor Gs Gαs Pathway Receptor->Gs Gq Gαq Pathway Receptor->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Outcome Monoamine Transporter Modulation (DAT, SERT, NET) PKA->Outcome Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Ca2->Outcome

Figure 1: Putative TAAR1 signaling cascade activated by phenethylamine derivatives.

Physicochemical Properties & Salt Factor Correction

Causality of Salt Correction: The compound is supplied as a hydrochloride (HCl) salt to improve stability and aqueous solubility. However, pharmacological dosing targets the active moiety (the free base). If a researcher doses 10 mg/kg of the salt without correction, they are actually only administering ~8.6 mg/kg of the active free base. This 14% discrepancy will drastically skew receptor occupancy models and dose-response curves.

To calculate the exact dose, you must apply the Salt Factor (SF) , defined as the ratio of the free base molecular weight to the salt molecular weight.

Table 1: Physicochemical Properties & Salt Factor

PropertyValueCalculation / Formula
Chemical Formula (Free Base) -
Chemical Formula (Salt) -
Molecular Weight (Free Base) 225.33 g/mol -
Molecular Weight (Salt) 261.79 g/mol -
Calculated Salt Factor (SF) 0.8607

Rule of Thumb: To achieve a target dose of the free base, divide your target dose by the Salt Factor ( ).

Allometric Scaling & Dosing Volumes

When translating doses from human clinical data or other animal models to rats, researchers must utilize Body Surface Area (BSA) normalization. According to the FDA's guidance on estimating the maximum safe starting dose[5], the Human Equivalent Dose (HED) is calculated using species-specific factors (Rat = 6; Human = 37):

Furthermore, administration volumes must be strictly controlled. Excessive volumes cause physiological stress, which releases endogenous catecholamines that directly confound phenethylamine-induced monoaminergic data[2][6].

Table 2: Standard Dosing Volumes for Rats (Adapted from Diehl et al., 2001)[6][7]

Route of AdministrationOptimal Volume (mL/kg)Maximum Volume (mL/kg)
Oral (PO)5.0 - 10.020.0
Intraperitoneal (IP)5.0 - 10.020.0
Intravenous (IV)2.0 - 5.05.0
Subcutaneous (SC)2.0 - 5.010.0

Self-Validating Formulation Protocol

This protocol is designed as a self-validating system . By utilizing a closed-loop mathematical validation step, researchers can guarantee that the formulated concentration perfectly matches the target in vivo dose before a single animal is injected.

FormulationWorkflow A 1. Calculate Dose (Salt Factor = 0.86) B 2. Weigh Compound (C16H19N·HCl) A->B C 3. Dissolve in Vehicle (0.9% Saline) B->C D 4. Adjust pH (Target 6.8 - 7.2) C->D E 5. Sterile Filter (0.22 µm) D->E

Figure 2: Step-by-step formulation workflow for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.

Step-by-Step Methodology

Step 1: Target Dose Calculation (Salt Correction) Determine your target dose of the free base (e.g., 10.0 mg/kg). Calculate the required amount of the HCl salt:

Step 2: Volume and Concentration Determination Select your administration route and optimal volume (e.g., IP at 5.0 mL/kg). Calculate the required concentration of the dosing solution:

Step 3: Self-Validation Checkpoint (CRITICAL) Before proceeding, verify the formulation using the inverse equation for an average 250g (0.25 kg) rat:

  • Validation Math:

  • Free Base Confirmation: .

Step 4: Vehicle Selection and Dissolution Causality: Dissolve the weighed salt in sterile 0.9% NaCl (Physiological Saline). Do not use pure water. Injecting non-isotonic solutions causes osmotic lysis of red blood cells and localized tissue damage[6].

Step 5: pH Adjustment Causality: HCl salts inherently lower the pH of unbuffered solutions. Injecting acidic solutions intraperitoneally or intravenously causes severe localized tissue necrosis and pain. This triggers an endogenous stress response, releasing catecholamines that will directly mask or artificially amplify the TAAR1-mediated monoaminergic effects of the phenethylamine[2][6].

  • Measure the pH of the solution.

  • Carefully titrate with 0.1N NaOH or a compatible buffer until the pH is strictly within the physiological range of 6.8 to 7.2 [6].

Step 6: Sterilization Causality: Do not autoclave the solution, as high thermal stress can degrade complex organic amines. Instead, draw the pH-adjusted solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free glass vial[6]. The formulation is now ready for in vivo administration.

Table 3: Example Dosing Matrix (Target: 10 mg/kg Free Base in a 250g Rat)

ParameterValue
Target Dose (Free Base) 10.0 mg/kg
Salt Corrected Dose 11.62 mg/kg
Rat Weight 250 g (0.25 kg)
Total Salt Required per Rat 2.905 mg
Dosing Volume (at 5 mL/kg) 1.25 mL
Required Solution Concentration 2.324 mg/mL

References

  • Title : 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride - ChemicalBook Source : ChemicalBook (chemicalbook.com) URL : 1

  • Title : Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source : U.S. Food and Drug Administration (fda.gov) URL :

  • Title : Guideline on Administration of Substances to Laboratory Animals (Citing Diehl et al., 2001) Source : Michigan State University (msu.edu) URL : 6

  • Title : A good practice guide to the administration of substances and removal of blood, including routes and volumes Source : Semantic Scholar / Journal of Applied Toxicology (semanticscholar.org) URL : 7

  • Title : TAAR1 - Trace Amine-Associated Receptor 1 Pharmacology Source : Wikipedia (wikipedia.org) URL : 4

  • Title : In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Source : MDPI (mdpi.com) URL : 2

  • Title : Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction? Source : Cardiff University (cardiff.ac.uk) URL : 3

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Strategies for the Non-Targeted Identification of Unknown Phenethylamines

Introduction & Analytical Rationale The forensic and pharmaceutical landscapes are continually challenged by the rapid emergence of Novel Psychoactive Substances (NPS). Among these, hallucinogenic phenethylamines—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The forensic and pharmaceutical landscapes are continually challenged by the rapid emergence of Novel Psychoactive Substances (NPS). Among these, hallucinogenic phenethylamines—such as the 2,5-dimethoxyphenethylamines (2C-X), 2,5-dimethoxyamphetamines (DOX), and their highly potent N -(2-methoxybenzyl) derivatives (25X-NBOMe)—represent a structurally diverse and toxicologically significant class 1.

Traditional targeted screening methods, such as GC-MS, rely heavily on certified reference materials (CRMs) and pre-existing spectral libraries. When a novel analogue enters the market, these targeted methods suffer from "analytical blindness." High-Resolution Mass Spectrometry (HRMS), particularly utilizing Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, has become the gold standard for non-targeted screening 2. By capturing exact mass data and isotopic patterns, HRMS enables the retrospective interrogation of data and the structural elucidation of completely unknown compounds without prior reference standards 3.

Mechanistic Principles of Phenethylamine Fragmentation

To identify an unknown phenethylamine, one must understand the causality of its gas-phase dissociation.

  • Protonation & Ionization: Phenethylamines contain a basic nitrogen atom (primary, secondary, or tertiary amine) that readily accepts a proton in Positive Electrospray Ionization (ESI+), forming a stable [M+H]+ precursor ion.

  • Collision-Induced Dissociation (CID): Upon entering the collision cell, the protonated phenethylamine undergoes characteristic α -cleavage and β -cleavage.

  • The HRMS Advantage for Isobaric Resolution: A critical advantage of HRMS is its ability to differentiate neutral losses that share the same nominal mass but have different exact masses. For example, the loss of ammonia ( −NH3​ ) results in a mass shift of 17.0265 Da, whereas the loss of a hydroxyl radical ( −OH ) results in a shift of 17.0027 Da [[4]](). A nominal mass instrument cannot resolve this 0.0238 Da difference, leading to false structural assignments. HRMS instruments operating at a resolving power of >30,000 FWHM easily separate these pathways, allowing for precise Neutral Loss Filtering (NLF) 4.

Workflow Visualization

HRMS_Workflow A 1. Sample Preparation (Isotope Dilution & SPE) B 2. UHPLC Separation (150mm Column for Isomers) A->B C 3. HRMS Acquisition (ESI+, DIA Mode) B->C D 4. Data Processing (Neutral Loss Filtering) C->D E 5. Structural Elucidation (In-silico Fragmentation) D->E

Fig 1: End-to-end UHPLC-HRMS workflow for non-targeted phenethylamine identification.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Every batch must pass System Suitability Testing (SST) to prove that the instrument can accurately resolve isobaric isomers and maintain sub-5 ppm mass accuracy before any unknown is interrogated.

Sample Preparation
  • Aliquot & Spike: Transfer 100 µL of the biological fluid (e.g., urine or plasma) or dissolved seized material into a clean microcentrifuge tube. Spike with 10 µL of a deuterated internal standard mix (e.g., 2C-B- d6​ , Mephedrone- d3​ at 100 ng/mL). Causality: The deuterated standard acts as an internal validation metric; if its exact mass or retention time drifts, the batch is flagged for matrix suppression or mass calibration failure.

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to selectively isolate basic amines.

  • Reconstitution: Elute, evaporate under gentle nitrogen, and reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

UHPLC Chromatographic Conditions
  • Column Selection: Use a high-efficiency Biphenyl or C18 column with a minimum length of 150 mm (e.g., 150 mm × 2.1 mm, 1.7 µm). Causality: Phenethylamines frequently exist as positional isomers (e.g., ortho-, meta-, and para-fluoroamphetamine). Shorter 50 mm or 100 mm columns often fail to baseline-resolve these isomers, leading to convoluted MS/MS spectra 5.

  • Mobile Phases:

    • Mobile Phase A: 20 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic phenethylamine nitrogen in the ESI+ source 4.

  • Gradient: 5% B to 50% B over 10 minutes, ensuring a shallow gradient through the critical elution window of polar phenethylamines.

HRMS Acquisition Parameters
  • Acquisition Mode: Data-Independent Acquisition (DIA) or broad-band Collision Induced Dissociation (bbCID).

    • Causality: Unlike Data-Dependent Acquisition (DDA), which only triggers MS/MS for the most abundant ions (potentially missing trace-level unknowns in complex matrices), DIA fragments all precursor ions within defined mass windows. This creates a comprehensive digital archive, allowing for retrospective suspect screening months or years later as new NPS are discovered 13.

  • Collision Energy (CE): Ramp CE from 10 to 40 eV to capture both fragile precursor ions and stable low-mass diagnostic fragments.

  • Mass Accuracy Tolerance: Set to 5 ppm.

Quality Control & System Validation
  • Lock Mass Calibration: Continuously infuse a reference mass (e.g., Leucine Enkephalin, m/z 556.2771) to correct for thermal drift during the run.

  • System Suitability Testing (SST): Inject a known calibrant mix containing isobaric compounds prior to the sample batch. The system is only validated for unknown identification if the mass error of the SST is < 5 ppm and the positional isomers are baseline separated.

Data Interpretation & Diagnostic Fragments

When an unknown peak is detected, structural elucidation relies on identifying class-specific product ions and neutral losses. Because different HRMS instruments present comparable fragmentation patterns following CID, these diagnostic markers serve as universal identifiers for phenethylamine subclasses [[6]]().

By applying Neutral Loss Filters (NLFs) to DIA data, analysts can instantly isolate all compounds in a sample that share a specific structural backbone, even if the exact molecule has never been synthesized before.

Table 1: High-Resolution Diagnostic Fragments and Neutral Losses for Phenethylamines

Compound ClassCommon Neutral Losses (Exact Mass)Diagnostic Product Ions (m/z)Structural Significance
2C-X (2,5-dimethoxyphenethylamines) −NH3​ (17.0265 Da) −∙CH6​N (32.0500 Da)164.0837149.0603Methoxy-benzene core fragmentation 6
DOX (2,5-dimethoxyamphetamines) −NH3​ (17.0265 Da) −C2​H7​N (45.0578 Da)178.0994163.0754Dimethoxyamphetamine backbone 6
25X-NBOMe ( N -(2-methoxybenzyl) derivs)2-methoxybenzylamine (137.0847 Da)121.065491.05482-methoxybenzyl cation & tropylium ion 6

Note: The presence of m/z 121.0654 is highly indicative of the NBOMe class. When combined with a precursor mass defect analysis, it serves as a definitive flag for novel NBOMe analogues.

References

  • Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review Source: PubMed / Springer URL:[Link]

  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances Source: PMC / Archives of Toxicology URL:[Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets Source: ACS Publications / Analytical Chemistry URL:[Link]

  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes Source: OPUS at UTS / Drug Testing and Analysis URL:[Link]

  • Evaluation of potential improvements in LC-HRMS instruments with the implementation of longer chromatographic columns Source: EURL Pesticides URL:[Link]

  • Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes (Pasin et al., 2017) Source: SciSpace URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(4-phenethyl-phenyl)-ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-phenethyl-phenyl)-ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions for improved yield and purity.

The most common and reliable synthetic route to the target compound proceeds through a key intermediate, 2-(4-phenethyl-phenyl)acetonitrile . This guide is structured to address the most frequent issues encountered during the formation of this nitrile and its subsequent reduction to the desired primary amine.

Overall Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Formation of the Nitrile Intermediate: Typically achieved via nucleophilic substitution on a 4-phenethyl-benzyl halide.

  • Reduction of the Nitrile: The critical step where the nitrile is converted to a primary amine.

  • Purification and Salt Formation: Isolation and preparation of the final, stable hydrochloride salt.

G A 4-Phenethyl-benzyl Halide (X = Br, Cl) B 2-(4-Phenethyl-phenyl)acetonitrile A->B  Cyanide Source (e.g., NaCN, KCN) SN2 Reaction C 2-(4-Phenethyl-phenyl)-ethylamine (Free Base) B->C  Reduction (e.g., LiAlH4, H2/Catalyst) D 2-(4-Phenethyl-phenyl)-ethylamine HCl (Final Product) C->D  Acidification (HCl in Ether/IPA)

Caption: A high-level overview of the synthetic route.

Section 1: Troubleshooting the Synthesis of 2-(4-Phenethyl-phenyl)acetonitrile

The formation of the C-C bond via cyanation is a crucial first step. While seemingly straightforward, this nucleophilic substitution can be prone to issues that significantly impact overall yield.

Frequently Asked Questions (FAQs)

Q1.1: My cyanation reaction is giving a very low yield. I see multiple spots on my TLC plate. What's going wrong?

A1.1: Low yields in this step often stem from a competition between the desired substitution (Sₙ2) and elimination (E2) side reactions, as well as issues with the reagents.

  • Causality (Sₙ2 vs. E2): The cyanide ion (CN⁻) is a good nucleophile but also a moderate base. If your substrate, 4-phenethyl-benzyl halide, has any steric hindrance or if reaction conditions favor elimination (e.g., high temperatures), you will form undesired alkene byproducts. The benzylic position is prone to both reactions.

  • Troubleshooting Steps:

    • Choice of Leaving Group: Bromides are generally more reactive and preferred over chlorides for Sₙ2 reactions, leading to faster reaction times at lower temperatures, which can suppress the E2 pathway.

    • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the cyanide anion, enhancing its nucleophilicity. Protic solvents like ethanol can hydrogen-bond with the cyanide ion, reducing its effectiveness.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary, while monitoring by TLC.

    • Cyanide Source: Alkali metal cyanides like NaCN or KCN are standard. Avoid using more covalent sources like AgCN or CuCN, which can favor the formation of isonitrile byproducts.[1]

Q1.2: The reaction is extremely slow or appears to have stalled. What are the likely causes?

A1.2: A stalled reaction typically points to issues with reagent purity, moisture, or phase transfer catalysis.

  • Causality (Reagent & Conditions): Moisture can hydrolyze the cyanide and compete with the desired reaction.[1] Furthermore, since the reaction involves an inorganic salt (NaCN) and an organic substrate, poor mixing between the phases can lead to a very slow reaction rate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture can significantly impede the reaction.[1]

    • Use a Phase-Transfer Catalyst (PTC): If using a two-phase system or if solubility is an issue, adding a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the cyanide ion into the organic phase, dramatically increasing the reaction rate.

    • Check Reagent Quality: Ensure your 4-phenethyl-benzyl halide starting material is pure and has not decomposed during storage.

Section 2: Reduction of 2-(4-Phenethyl-phenyl)acetonitrile

This is the most critical and often challenging step of the synthesis. The goal is the complete reduction of the nitrile to a primary amine while avoiding side reactions. The choice of reducing agent is paramount and dictates the potential pitfalls.

Frequently Asked Questions (FAQs)

Q2.1: My reduction using Lithium Aluminum Hydride (LiAlH₄) resulted in a low yield and a complex mixture of products. What happened?

A2.1: LiAlH₄ is a powerful, non-selective reducing agent. Failures usually relate to reagent quality, reaction control, or the aqueous workup.

  • Causality (Mechanism & Reactivity): LiAlH₄ reduces the nitrile via two successive hydride additions.[2][3][4] The first addition forms an intermediate imine anion, which is then rapidly reduced again to a dianion.[3] This dianion is quenched during workup to yield the primary amine.[2][3] Problems arise from the highly exothermic and water-sensitive nature of LiAlH₄.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or a standardized solution. Old LiAlH₄ can be less reactive due to degradation from atmospheric moisture.

    • Strictly Anhydrous Conditions: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous ether or THF.

    • Temperature Control (Crucial): The initial addition of the nitrile to the LiAlH₄ slurry should be done slowly at 0 °C to control the exothermic reaction. After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.

    • Careful Workup: The workup is critical for isolating the product. A Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular precipitate of aluminum salts that is easily filtered off. An improper workup can lead to the product being trapped in a gelatinous aluminum hydroxide precipitate, severely reducing the isolated yield.

Q2.2: I'm using catalytic hydrogenation (H₂ with Raney Ni or Pd/C) and getting significant amounts of secondary amine byproducts. How can I improve selectivity for the primary amine?

A2.2: This is a very common problem in catalytic nitrile reduction. The secondary amine forms from the reaction between the intermediate imine and the final primary amine product.

  • Causality (Byproduct Formation): The reduction proceeds from nitrile to an intermediate imine. This imine can either be further reduced to the desired primary amine or it can react with a molecule of the already-formed primary amine to form a new imine, which is then reduced to the undesired secondary amine "dimer".

  • Troubleshooting Steps:

    • Add Ammonia: The most effective solution is to conduct the hydrogenation in a solution of ammonia (e.g., methanolic or ethanolic ammonia).[5][6] The high concentration of ammonia shifts the equilibrium of imine formation away from the primary amine product and towards an ammonia-derived imine, which upon reduction simply regenerates ammonia and the primary amine.

    • Catalyst Choice: Raney Nickel is often preferred for nitrile reductions and can be very effective when used with ammonia.[6][7]

    • Acidic Additives: In some cases, adding a small amount of acid can protonate the primary amine, preventing it from acting as a nucleophile. However, this can also slow down the reaction.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway A R-C≡N (Nitrile) B [R-CH=NH] (Intermediate Imine) A->B  H2 / Catalyst (1st Reduction) C R-CH2-NH2 (Primary Amine - DESIRED) B->C  H2 / Catalyst (2nd Reduction) D R-CH=N-CH2-R (Secondary Imine Intermediate) B->D  + R-CH2-NH2 (Side Reaction) E (R-CH2)2NH (Secondary Amine - UNDESIRED) D->E  H2 / Catalyst

Caption: Formation of secondary amine byproduct during catalytic hydrogenation.

Data Summary: Comparison of Nitrile Reduction Methods
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous Ether or THF, 0 °C to refluxHigh reactivity, generally good yields if done correctly.[4]Highly water-sensitive, requires inert atmosphere, difficult workup, non-selective.
H₂ / Raney Ni H₂ (50 psi), EtOH/NH₃, RT to 50 °CCost-effective, high-yielding, scalable.Requires specialized hydrogenation equipment, potential for secondary amine formation.[5][6]
H₂ / Pd/C H₂ (50 psi), MeOH/NH₃, RTCommon catalyst, effective.Can be less effective than Raney Ni for nitriles, risk of secondary amines.[5][6]
BH₃-THF or BH₃-SMe₂ THF, refluxMilder than LiAlH₄, easier workup.Can be slower, BH₃-SMe₂ has a strong odor.[5]
Experimental Protocol: LiAlH₄ Reduction

This protocol is for informational purposes and should be adapted and risk-assessed for your specific laboratory environment.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether under a positive pressure of nitrogen. Cool the slurry to 0 °C in an ice bath.

  • Addition: Dissolve 2-(4-phenethyl-phenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or gently reflux for 1 hour to ensure completion (monitor by TLC).

  • Workup (Quench): Cool the reaction back down to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL) and stir vigorously for 30 minutes.

  • Isolation: The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine.

Section 3: Purification and Hydrochloride Salt Formation

The final stage involves purifying the free-base amine and converting it to a stable, crystalline hydrochloride salt, which is often easier to handle and store.

Frequently Asked Questions (FAQs)

Q3.1: My purified free-base amine is a persistent oil and refuses to crystallize. How can I purify it?

A3.1: Amines, particularly phenethylamines, are frequently oils at room temperature. Direct crystallization can be difficult.

  • Troubleshooting Steps:

    • Column Chromatography: If the product is impure, purification by flash column chromatography is the best option. A silica gel column eluted with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the solvent system to prevent the amine from streaking on the acidic silica, is effective.

    • Convert to the Salt: Often, the easiest way to obtain a solid is to convert the crude oil directly to the hydrochloride salt, which is almost always a crystalline solid. The salt can then be recrystallized for final purification.

Q3.2: What is the best procedure for forming the hydrochloride salt?

A3.2: The goal is to protonate the amine with HCl without introducing excess water, which can make the salt oily or difficult to handle.

  • Recommended Protocol:

    • Dissolve the crude or purified free-base amine in a minimal amount of a non-polar solvent like anhydrous diethyl ether or a mixture of ether and ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution with stirring.

    • The hydrochloride salt should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities, and dry under vacuum.[8]

Q3.3: My final hydrochloride salt has a broad melting point and looks impure. What are the likely contaminants?

A3.3: Impurities in the final salt are usually carried over from the reduction step.

  • Likely Contaminants:

    • Unreacted Nitrile: The starting nitrile is non-basic and should be removed during the workup or by washing the final salt with ether.

    • Secondary Amine: The secondary amine byproduct will also form a hydrochloride salt and co-precipitate. If this is present, the free base must be purified by chromatography before salt formation.

    • Solvent: Ensure the product is thoroughly dried under high vacuum to remove residual solvents like ether or water, which can depress the melting point.

References
  • Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
  • Chemguide. reduction of nitriles.
  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Benchchem. Troubleshooting common issues in nitrile compound synthesis.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?
  • PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride.
  • Organic Chemistry Portal. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59, 5417-5423.

Sources

Optimization

Technical Support Center: Optimizing 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the synthesis of 2-(4-phenethyl-phenyl)-ethylamine hydrochloride[1].

The most scalable and atom-economical route to this molecule is the catalytic hydrogenation of 4-phenethylphenylacetonitrile. However, this pathway is notoriously sensitive to reaction conditions, frequently resulting in over-alkylation or crystallization failures. This guide dissects the causality behind these issues and provides self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Pathway & Troubleshooting FAQs

To troubleshoot a synthesis, we must first understand the competing reaction networks. The hydrogenation of a nitrile does not proceed directly to the primary amine; it transitions through a highly reactive primary imine intermediate[2].

Mechanism A 4-Phenethylphenylacetonitrile (Nitrile) B Primary Imine Intermediate A->B + H2 (Catalyst) C 2-(4-Phenethyl-phenyl)-ethylamine (Primary Amine) B->C + H2 (Catalyst) D Geminal Diamine (Aminal) B->D + Primary Amine (Nucleophilic Attack) C->D E Secondary Imine D->E - NH3 (Elimination) F Bis-alkylated Impurity (Secondary Amine) E->F + H2 (Catalyst)

Fig 1: Mechanistic divergence in nitrile hydrogenation leading to secondary amine impurities.

Q1: My primary amine yield is capped at 60%, and LC-MS shows a massive high-molecular-weight impurity. What is happening?

The Causality: The high-molecular-weight impurity is the secondary amine (bis(4-phenethylphenethyl)amine). As shown in the pathway above, the newly formed primary amine acts as a nucleophile, attacking the transient primary imine to form a geminal diamine (aminal)[3]. This intermediate eliminates ammonia to form a secondary imine, which the catalyst then irreversibly reduces to the unwanted secondary amine[4]. The Solution: You must exploit Le Chatelier’s principle. By conducting the hydrogenation in a solvent saturated with excess ammonia (e.g., methanolic ammonia), you shift the equilibrium of the aminal elimination step backward. This strongly favors the primary imine, suppressing secondary amine formation and driving the primary amine yield above 90%[3].

Q2: I am using Palladium on Carbon (Pd/C) for the hydrogenation, but the reaction is sluggish and favors the impurity. Should I change the catalyst?

The Causality: Yes. Palladium catalysts are highly active for transamination and inherently favor the formation of secondary and tertiary amines during nitrile reductions[2]. Pd/C actively stabilizes the secondary imine intermediate. The Solution: Switch to Raney Nickel (sponge nickel). When used in a polar protic solvent with an ammonia additive, Raney Nickel exhibits exceptional chemoselectivity for primary amines.

Q3: The free base converts to a gummy oil rather than a crystalline solid when I add HCl. How do I fix this?

The Causality: 2-(4-Phenethyl-phenyl)-ethylamine is a highly lipophilic molecule. If you add concentrated aqueous HCl, or use a solvent where the salt is completely insoluble (like pure hexanes), the salt undergoes "oiling out" (liquid-liquid phase separation) rather than orderly nucleation. This amorphous gummy matrix traps solvent and impurities. The Solution: Utilize a solvent system that provides a moderate solubility gradient, such as anhydrous Isopropanol (IPA). Adding ethereal HCl slowly at low temperatures controls the supersaturation curve, allowing the crystal lattice to form properly.

Part 2: Quantitative Data & Reaction Optimization

The table below summarizes our internal optimization data, demonstrating how catalyst and additive selection directly dictate the chemoselectivity of the reaction.

Catalyst SystemSolventAdditiveH₂ Pressure (psi)Temp (°C)Primary Amine Yield (%)Secondary Amine Yield (%)
10% Pd/CMethanolNone152542.055.0
10% Rh/CCyclohexaneNone1525< 5.0> 90.0
Raney NickelMethanolNone504068.525.2
Raney Nickel Methanol NH₃ (excess) 50 40 94.3 < 2.0

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. If the physical observations at the validation checkpoints do not match the expected outcomes, the process must be paused and evaluated.

Workflow N1 1. Substrate Prep Dissolve in NH3/MeOH N2 2. Hydrogenation Raney Ni, 50 psi H2 N1->N2 N3 3. Filtration Remove Catalyst via Celite N2->N3 N4 4. Concentration Isolate Free Base N3->N4 N5 5. Salt Formation HCl in Isopropanol N4->N5 N6 6. Isolation Filter & Vacuum Dry N5->N6

Fig 2: Optimized step-by-step workflow for high-yield primary amine hydrochloride synthesis.

Phase 1: Selective Catalytic Hydrogenation
  • Preparation: In a high-pressure Parr reactor, dissolve 4-phenethylphenylacetonitrile (1.0 eq) in 7 N ammonia in methanol (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric; never allow the filter cake to dry.

  • Reaction: Purge the reactor with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x). Pressurize the vessel to 50 psi with H₂ and heat to 40 °C. Stir vigorously (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Validation Check 1: Monitor the hydrogen uptake. The reaction is deemed complete only when hydrogen consumption ceases and the reactor pressure remains strictly constant at 50 psi for 30 consecutive minutes.

  • Workup: Vent the reactor safely and purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to yield the crude 2-(4-phenethyl-phenyl)-ethylamine free base as a viscous, pale-yellow oil.

Phase 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous isopropanol (5 mL/g of crude oil). Ensure complete dissolution.

  • Acidification: Cool the solution to 0-5 °C using an ice-water bath. Slowly add 1.1 equivalents of HCl (as a 2M solution in diethyl ether) dropwise over 30 minutes with continuous, steady stirring.

  • Crystallization: Allow the mixture to age at 0 °C for 2 hours.

  • Validation Check 2: The formation of a free-flowing, opaque white powder[1] suspended in the solvent—rather than a sticky residue adhering to the flask walls—confirms successful nucleation and the absence of solvent entrapment.

  • Isolation: Isolate the crystals via vacuum filtration, wash with cold anhydrous diethyl ether (2 x 10 mL), and dry in a vacuum oven at 40 °C for 12 hours to afford pure 2-(4-phenethyl-phenyl)-ethylamine hydrochloride.

References

  • 2-(4-PHENETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE wo ... Guidechem.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry. ACS Publications.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Identification for 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride

Welcome to the Advanced Technical Support Knowledge Base for the synthesis of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 124499-29-2). This portal is designed for researchers, process chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Knowledge Base for the synthesis of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 124499-29-2). This portal is designed for researchers, process chemists, and drug development professionals experiencing chemoselectivity issues, low yields, or unidentified impurities during the scale-up of this specific phenethylamine derivative.

Diagnostic Workflow: Byproduct Identification

Before diving into specific troubleshooting steps, utilize the diagnostic tree below to match your LC-MS/NMR data with the most common synthetic deviations.

G A Crude 2-(4-Phenethyl-phenyl) -ethylamine HCl B LC-MS / NMR Profiling A->B C m/z = 434 [M+H]+ Secondary Amine Dimer B->C Nitrile Route D m/z = 242 [M+H]+ Hydroxylamine / Oxime B->D Nitrostyrene Route E m/z = 225 [M+H]+ Ketone / Hydrolysis B->E Aqueous Workup F Add NH3 / Acid Additive (Suppress Dimerization) C->F G Optimize Hydride / H2 (Drive Reduction) D->G I Strict Anhydrous Conditions (Prevent Hydrolysis) E->I H Purified Target API (CAS: 124499-29-2) F->H G->H I->H

Diagnostic workflow for identifying and resolving phenethylamine synthesis byproducts.

Troubleshooting Guide: Causality & Resolution

Issue 1: Dimerization in the Nitrile Reduction Route

Q: Why am I seeing a massive byproduct peak at m/z 434 during the catalytic hydrogenation of 4-phenethylphenylacetonitrile? A: You are observing the formation of the secondary amine dimer, bis(4-phenethylphenethyl)amine.

  • Causality: During the catalytic hydrogenation of nitriles, the reaction proceeds through a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks the unreduced imine. This yields a geminal diamine intermediate that eliminates ammonia to form a secondary imine, which is subsequently reduced to the secondary amine dimer.

  • Resolution: To shift the thermodynamic equilibrium away from the secondary imine, you must introduce an excess of ammonia (e.g., methanolic NH3​ ) or an acidic additive (like methanolic HCl) into the reaction matrix. This saturates the environment with NH3​ , effectively suppressing the nucleophilic attack of the primary amine [1].

Issue 2: Incomplete Reduction in the Nitrostyrene Route

Q: In the LiAlH4​ reduction of the nitrostyrene precursor, I am isolating a significant amount of a compound with m/z 242 (+16 Da from the target mass of 226). What is this? A: This is the hydroxylamine byproduct, indicating a stalled reduction.

  • Causality: The reduction of a nitroalkene to a primary amine is a complex, multi-electron process that proceeds sequentially through nitroso, oxime, and hydroxylamine intermediates. If the hydride source is sterically hindered, prematurely depleted, or if the reaction temperature is insufficient to overcome the activation energy of the final N-O bond cleavage, the reaction stalls at the hydroxylamine stage.

  • Resolution: Ensure a minimum of 4.0 to 5.0 molar equivalents of LiAlH4​ are used. The reaction must be maintained at a vigorous reflux in anhydrous THF for at least 4–6 hours. Alternatively, consider switching to a catalytic transfer hydrogenation system (e.g., Pd/C with ammonium formate), which often provides a stronger thermodynamic driving force for complete N-O bond hydrogenolysis [2].

Issue 3: Hydrolysis Byproducts

Q: My LC-MS shows a peak at m/z 225, and the NMR lacks the characteristic ethylamine CH2​ triplet. Is my intermediate degrading? A: Yes, your imine intermediate is undergoing aqueous hydrolysis to form 4-phenethylphenylacetaldehyde.

  • Causality: If adventitious water is present in your solvent during the reduction, or if the reaction is quenched too early with an aqueous workup while unreduced imine is still present, the water will rapidly hydrolyze the C=N bond to a C=O bond.

  • Resolution: Utilize strictly anhydrous solvents (Karl Fischer titration < 50 ppm H2​O ). Do not initiate aqueous workup until kinetic monitoring (e.g., cessation of H2​ uptake) confirms the complete absence of the imine intermediate.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the product distribution during the reduction of 4-phenethylphenylacetonitrile under various catalytic conditions. Use this data to select the optimal system for your scale-up.

Reductant SystemAdditive / ModifierTarget Primary Amine (%)Secondary Amine Dimer (%)Unreacted Nitrile (%)
H2​ (50 psi) / 10% Pd/CNone65.2%29.5%5.3%
H2​ (50 psi) / 10% Pd/C NH3​ (5.0 eq)95.8% 3.1% 1.1%
H2​ (50 psi) / Raney NickelNone89.4%8.2%2.4%
LiAlH4​ (4.0 eq) / THFNone88.1%10.4%1.5%

Standard Operating Procedure (Methodology)

Self-Validating Protocol: Selective Nitrile Hydrogenation to 2-(4-Phenethyl-phenyl)-ethylamine HCl

This protocol utilizes the nitrile reduction route, optimized to prevent dimerization and hydrolysis.

Step 1: Substrate Preparation & Dehydration

  • Dissolve 10.0 g of 4-phenethylphenylacetonitrile (1.0 eq) in 150 mL of anhydrous methanol.

  • Self-Validation: Perform a Karl Fischer titration on the solution. Proceed only if water content is < 100 ppm.

Step 2: Additive Introduction

  • Cool the solution to 0°C and slowly bubble anhydrous NH3​ gas into the mixture until a 5-molar equivalent excess is achieved (or add a pre-titrated methanolic ammonia solution).

  • Causality: The high concentration of ammonia acts as a chemical buffer, suppressing the formation of the secondary amine dimer.

Step 3: Catalyst Loading & Purging

  • Carefully add 1.0 g of 10 wt% Pd/C (approx. 5 mol% Pd).

  • Self-Validation: Seal the Parr reactor and purge with N2​ gas three times (pressurize to 30 psi, then vent) to remove all oxygen, preventing explosive mixtures and catalyst poisoning.

Step 4: Hydrogenation & Kinetic Monitoring

  • Pressurize the reactor with H2​ gas to 50 psi. Stir vigorously (800 rpm) at 25°C.

  • Self-Validation: Monitor the pressure gauge. The reaction is kinetically complete when the pressure drop entirely ceases (typically 4–6 hours).

Step 5: Workup & Salt Crystallization

  • Vent the H2​ and purge with N2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude freebase.

  • Dissolve the freebase in 100 mL of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas into the solution until precipitation ceases.

  • Self-Validation: The formation of a crisp, white precipitate confirms the successful isolation of the 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride salt. Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pd/C to avoid dimerization without using ammonia? A: Yes. Raney Nickel is highly effective for nitrile reductions and naturally suppresses secondary amine formation compared to Palladium catalysts due to differences in surface binding affinities. However, it requires rigorous safety protocols due to its highly pyrophoric nature when dry [3].

Q: How do I separate the secondary amine byproduct from the target API if it has already formed? A: The secondary amine dimer is significantly more lipophilic than the primary amine. You can perform a controlled acid-base extraction. By adjusting the aqueous phase to a specific pH (typically around pH 9.0–9.5), you can selectively partition the less basic primary amine into the aqueous phase (as a partially protonated species) while the highly lipophilic dimer remains in the organic phase.

Q: Why is my hydrochloride salt coming out as a sticky oil instead of a white powder? A: This is a classic sign of moisture contamination during the salting process, leading to the formation of a hydrate, or the presence of unreacted starting material acting as a plasticizer. Redissolve the oil in boiling anhydrous isopropanol, add a drying agent ( MgSO4​ ), filter, and allow it to crystallize slowly at -20°C.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons.
  • Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. Benchchem.
Optimization

Technical Support Center: Optimizing Dieckmann Condensation for Piperidone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of piperidone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of piperidone scaffolds (e.g., 3-piperidones and 4-piperidones) via the Dieckmann condensation.

Piperidones are ubiquitous building blocks in medicinal chemistry, serving as the core for numerous analgesics, agrochemicals, and targeted therapeutics. However, the intramolecular Claisen (Dieckmann) condensation required to close the nitrogen-containing ring is highly sensitive to base selection, solvent coordination, and thermodynamic control. This guide dissects the causality behind common failures and provides field-proven, self-validating methodologies to ensure high-yield syntheses.

I. Mechanistic Workflow of Piperidone Synthesis

The construction of a piperidone ring typically begins with the Michael addition of a primary amine to an alkyl acrylate, forming an acyclic aminodicarboxylate diester. This precursor undergoes a base-catalyzed Dieckmann cyclization to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target piperidone.

PiperidoneWorkflow A Primary Amine + Alkyl Acrylate B Michael Addition (Acyclic Diester) A->B Step 1: Condensation C Dieckmann Cyclization (Base-Catalyzed) B->C Step 2: Enolization D Cyclic β-Keto Ester (Intermediate) C->D Intramolecular Attack E Acidic Hydrolysis & Decarboxylation D->E Step 3: Quench/Reflux F Target Piperidone (3- or 4-Substituted) E->F CO2 Evolution

Mechanistic workflow of piperidone synthesis via Dieckmann condensation.

II. Frequently Asked Questions: Core Principles & Causality

Q1: Why is the Dieckmann condensation preferred over direct functionalization for constructing the piperidone core? A: The Dieckmann condensation allows for the efficient, modular construction of the 6-membered piperidine ring from simple, acyclic precursors. By utilizing N-substituted bis(β-carbethoxyethyl)amines, researchers can introduce diverse N-protecting groups (e.g., Benzyl, Boc, Phenethyl) during the initial Michael addition phase[1]. This bottom-up approach avoids the regioselectivity issues and harsh conditions often associated with the direct oxidation or functionalization of pre-formed piperidines.

Q2: How does base selection dictate the reaction pathway and final yield? A: The choice of base controls the kinetics of enolate formation and the reversibility of the cyclization.

  • Alkoxide Bases (NaOMe, NaOEt): These establish an equilibrium. You must match the alkoxide to the ester alkyl group (e.g., NaOMe for methyl esters) to prevent transesterification. Because the reaction is reversible, the cyclic β-keto ester is susceptible to base-catalyzed ring opening (retro-Dieckmann reaction) if the reaction is run too long or at excessively high temperatures[1].

  • Non-Nucleophilic Strong Bases (NaH, LiHMDS, KOtBu): These drive the enolization irreversibly. LiHMDS, for instance, is highly effective for sterically hindered or sensitive substrates because it prevents nucleophilic attack on the ester carbonyl, thereby suppressing the retro-Dieckmann pathway[2].

Q3: Why does solvent choice drastically impact the purity profile of the cyclization? A: Solvent dictates the aggregation state of the base and the enolate intermediate. In non-polar solvents like toluene, lithium or sodium enolates form tight, higher-order aggregates. This brings multiple acyclic diester molecules into close proximity, inadvertently increasing the rate of intermolecular dimerization (forming polymeric byproducts). Coordinating solvents like THF or 2-MeTHF break up these aggregates, solvating the cations and heavily favoring the desired intramolecular Dieckmann cyclization[2].

III. Diagnostic & Troubleshooting Matrix
Observed IssueMechanistic CauseRecommended Optimization
High levels of dimeric/polymeric byproducts Intermolecular Claisen condensation is outcompeting the intramolecular Dieckmann cyclization.1. Implement high-dilution conditions (e.g., 12-fold excess of solvent)[1].2. Switch from Toluene to a coordinating solvent like THF to disrupt enolate aggregation[2].
Significant starting material remains (Incomplete conversion) Moisture in the system has quenched the base, or the base is insufficiently strong to deprotonate the α-carbon.1. Ensure strictly anhydrous conditions (oven-dried glassware, inert gas).2. Upgrade from an alkoxide (NaOMe) to a stronger, irreversible base (NaH or LiHMDS).
Formation of unexpected ester derivatives Transesterification occurred due to a mismatch between the alkoxide base and the diester substrate.1. Match the base to the substrate (e.g., use Sodium Ethoxide only with ethyl esters).2. Use a non-nucleophilic base (LiHMDS) to bypass this entirely.
Loss of product during workup (Retro-Dieckmann) The cyclic β-keto ester intermediate was exposed to aqueous base during isolation, triggering ring-cleavage.1. Quench the reaction strictly with acid (e.g., 25% HCl) rather than water.2. Telescope the cyclization directly into the acidic decarboxylation step[3].
IV. Quantitative Data: Base and Solvent Optimization

The following table summarizes empirical data comparing base and solvent combinations for the Dieckmann condensation of piperidone intermediates, highlighting the critical nature of these variables.

Target SubstrateBaseSolventTempYieldKey Mechanistic Observation
1-(2-Phenethyl)-4-piperidoneNa metalToluene50 °C to RT72%Optimal yield, but highly hazardous at scale due to hydrogen gas and exotherm[1].
1-(2-Phenethyl)-4-piperidoneNaHTolueneRT64%Safer alternative to Na metal; irreversible enolization prevents retro-Dieckmann[1].
1-(2-Phenethyl)-4-piperidoneNaOMeTolueneRT40%Reversible enolization led to significant retro-Dieckmann cleavage over 24h[1].
Adagrasib Core IntermediateLiHMDSToluene0 °C<10%Severe intermolecular dimerization (up to 5.0% LCAP) due to enolate aggregation[2].
Adagrasib Core IntermediateLiHMDSTHF0 °C>80%THF solvated the lithium enolate, suppressing dimerization to <1.5%[2].
V. Self-Validating Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone

This protocol details the synthesis of 1-benzyl-4-piperidone via Dieckmann condensation. It is designed as a self-validating system , incorporating specific observational checkpoints to ensure mechanistic success at each stage[3].

Step 1: Michael Addition (Precursor Formation)

  • In a dry flask, dissolve methyl acrylate (2.5 equiv) in anhydrous methanol.

  • Add benzylamine (1.0 equiv) dropwise at room temperature. Stir for 16 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the primary amine spot confirms complete conversion to the acyclic diester, N,N-bis(β-propionate methyl ester) benzylamine.

  • Remove methanol under reduced pressure to isolate the intermediate.

Step 2: Dieckmann Cyclization

  • Equip a 250 mL three-necked flask with a reflux condenser and an addition funnel. Purge with Argon.

  • Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium (or 3.0 g of NaH for safety). Heat to a gentle reflux.

  • Self-Validation Checkpoint: Add 1 mL of anhydrous methanol to initiate the formation of the catalytic alkoxide. Vigorous bubbling (H₂ gas evolution) confirms the base is active.

  • Slowly add 28 g of the acyclic diester dropwise over 1 hour to maintain high-dilution conditions.

  • Reflux for 6 hours. Add an additional 100 mL of anhydrous toluene in batches during this period to further suppress intermolecular dimerization.

Step 3: Acidic Hydrolysis & Decarboxylation

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by extracting the organic mixture with 150 mL of 25% aqueous HCl. Note: This acidic quench immediately halts any retro-Dieckmann ring opening.

  • Transfer the acidic aqueous layer to a clean flask and heat in an oil bath at reflux for 5 hours.

  • Self-Validation Checkpoint (The FeCl₃ Test): Take a 1 mL aliquot of the reaction mixture and add a drop of 1% aqueous Iron(III) chloride (FeCl₃). The β-keto ester intermediate forms a deep purple/red complex with Fe(III). Continue refluxing until the FeCl₃ test shows no color change , definitively proving that total decarboxylation to the target piperidone has occurred[3].

Step 4: Isolation and Purification

  • Cool the aqueous mixture to 0 °C.

  • Slowly add 35% NaOH solution under vigorous stirring until the pH reaches exactly 8.5 (neutralizing the hydrochloride salt to the free base).

  • Extract the aqueous phase with ethyl acetate (3 × 100 mL).

  • Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous MgSO₄.

  • Evaporate the solvent and distill the residue under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oil (Yield: ~75-78%).

VI. References
  • [2] Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). ACS Publications. Available at:[Link]

  • [1] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Taylor & Francis (Organic Preparations and Procedures International). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Over-Alkylation in Amine Synthesis

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who are troubleshooting the persistent issue of over-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who are troubleshooting the persistent issue of over-alkylation (polyalkylation) during C−N bond formation.

Below, you will find diagnostic FAQs, self-validating experimental protocols, and a decision matrix to help you select the optimal synthetic route.

Core Principles & Diagnostic FAQ

Q: Why does direct alkylation of ammonia or primary amines almost always lead to over-alkylation? A: The causality lies in the inductive effect of alkyl groups. When ammonia ( NH3​ ) reacts with an alkyl halide ( R−X ) via an SN​2 mechanism, it forms a primary amine ( R−NH2​ ). Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. Consequently, the newly formed primary amine is a stronger nucleophile than the starting ammonia. This kinetic preference causes the primary amine to react with the remaining alkyl halide faster than the ammonia does, inevitably leading to a statistical mixture of primary, secondary, tertiary amines, and quaternary ammonium salts ()[15].

Q: Can I just use a massive excess of ammonia to force the formation of only the primary amine? A: While using a large molar excess (e.g., 10-50 equivalents) of ammonia statistically increases the probability that the alkyl halide will collide with ammonia rather than the product amine, it is not a perfect solution. It only reduces, but does not eliminate, polyalkylation () [15]. Furthermore, handling and recovering large volumes of toxic, gaseous ammonia is operationally cumbersome and scales poorly in drug development workflows.

Troubleshooting Guides & Methodologies

Guide A: Reductive Amination (The Carbonyl Approach)

Mechanism & Causality: Reductive amination avoids over-alkylation by changing the electrophile. Instead of an alkyl halide, an aldehyde or ketone is used. The amine condenses with the carbonyl to form an imine (or iminium ion). Because imine formation is a 1:1 stoichiometry event that consumes the primary amine to form a carbon-nitrogen double bond, a second alkylation cannot occur at this stage. The imine is then selectively reduced in situ to the new amine () [4].

Step-by-Step Protocol (using Sodium Triacetoxyborohydride, NaBH(OAc)3):

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carbonyl compound (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M).

  • Imine Formation: Stir at room temperature for 1-2 hours.

    • Self-Validation Step: Monitor by TLC or GC-MS to ensure complete consumption of the carbonyl before adding the reducing agent. This guarantees no free aldehyde is left to react with the final product.

  • Reduction: Add NaBH(OAc)3​ (1.4 eq) portion-wise. The steric bulk and electron-withdrawing acetate groups make this reagent mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde/ketone () [6].

  • Quench & Workup: After 4-12 hours (monitor by LC-MS), quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo.

Troubleshooting:

  • Issue: Formation of secondary amine byproducts (dialkylation).

  • Cause/Solution: This occurs if the product amine reacts with unreacted aldehyde. Ensure strict stoichiometric control (slight excess of starting amine) and verify complete imine formation before adding the reductant. Alternatively, use a stepwise approach where the imine is isolated first () [7].

Guide B: Gabriel Synthesis (The Protected Nitrogen Approach)

Mechanism & Causality: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The bulky phthalimide group acts as a dual-protecting group for nitrogen. Once the imide anion performs an SN​2 attack on an unhindered primary alkyl halide, the nitrogen is fully embedded within the imide ring, and its lone pair is delocalized into two adjacent carbonyls. This renders the nitrogen completely non-nucleophilic, physically and electronically preventing any further alkylation () [13].

Step-by-Step Protocol:

  • Alkylation: Dissolve potassium phthalimide (1.0 eq) and the primary alkyl halide (1.1 eq) in anhydrous DMF (0.5 M). Heat to 80-90°C for 4-8 hours.

  • Intermediate Isolation: Cool to room temperature and pour into crushed ice/water. Filter the precipitated N-alkylphthalimide and wash with water.

    • Self-Validation Step: The intermediate should appear as a white crystalline solid. Analyze via 1H-NMR to confirm the disappearance of the halide-adjacent protons and the appearance of the N-alkyl protons.

  • Hydrazinolysis (Deprotection): Suspend the N-alkylphthalimide in ethanol (0.2 M) and add hydrazine hydrate ( NH2​NH2​⋅H2​O , 1.5 eq). Reflux for 2-4 hours.

  • Workup: The byproduct, phthalhydrazide, precipitates as a white solid. Cool, acidify with HCl (to solubilize the amine as a salt), filter off the byproduct, and basify the filtrate to extract the pure primary amine.

Troubleshooting:

  • Issue: Low yield or no reaction during the alkylation step.

  • Cause/Solution: Gabriel synthesis relies on an SN​2 mechanism. It fails with tertiary, vinyl, or aryl halides, and gives poor yields with secondary halides due to competing E2 elimination. Switch to reductive amination for sterically hindered targets.

Guide C: Borrowing Hydrogen / Hydrogen Autotransfer (The Green Approach)

Mechanism & Causality: This catalytic method uses alcohols as alkylating agents, producing water as the sole byproduct. A transition metal catalyst (e.g., Ru, Ir, or Co) temporarily dehydrogenates the alcohol to an aldehyde/ketone. The amine condenses with this carbonyl to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to reduce the imine to the alkylated amine. Over-alkylation is prevented because the transient nature of the aldehyde limits runaway reactions () [10].

Step-by-Step Protocol (Microwave-Assisted, Ru-Catalyzed):

  • Setup: In a microwave vial, combine the amine (1.0 eq), alcohol (1.2 eq), [Ru(p−cymene)Cl2​]2​ (2.5 mol%), and a bidentate phosphine ligand (e.g., DPEphos, 5 mol%).

  • Reaction: Seal the vial and heat in a microwave reactor at 150°C for 30-60 minutes under solvent-free conditions () [5].

  • Validation & Workup: Cool the vial. The reaction mixture can be loaded directly onto a silica gel column.

    • Self-Validation Step: GC-MS should show only the mono-alkylated product and water, confirming the atom-economic nature of the reaction.

Troubleshooting:

  • Issue: Incomplete conversion.

  • Cause/Solution: The dehydrogenation step is thermodynamically challenging. Ensure the reaction system is closed (to retain H2​ ) or use a slightly higher temperature. If using a base-sensitive substrate, switch from a Ru-catalyst to a bimetallic Co/Sc system which tolerates a broader scope () [2].

Quantitative Data: Method Comparison

Synthesis MethodElectrophileReagents / CatalystsTypical YieldOver-Alkylation RiskGreen Chemistry Profile
Direct Alkylation Alkyl HalideBase (e.g., K2​CO3​ )10 - 40%Very High Poor (Halide waste, poor atom economy)
Reductive Amination Aldehyde / Ketone NaBH(OAc)3​ , NaBH3​CN 75 - 95%Very Low Moderate (Boron waste, stoichiometric reductant)
Gabriel Synthesis Primary Alkyl HalideK-Phthalimide, Hydrazine70 - 90%Zero Poor (Hydrazine toxicity, high mass waste)
Borrowing Hydrogen AlcoholRu, Ir, or Co/Sc catalysts60 - 90%Low Excellent (Water is the only byproduct)

Visual Workflows: Decision Matrix for Amine Synthesis

AmineSynthesisDecision Start Goal: Synthesize Amine Without Over-Alkylation Q1 What is your available starting material? Start->Q1 Mat_Carbonyl Aldehyde / Ketone Q1->Mat_Carbonyl Mat_Halide Alkyl Halide Q1->Mat_Halide Mat_Alcohol Alcohol Q1->Mat_Alcohol Method_RedAm Reductive Amination (NaBH(OAc)3) Mat_Carbonyl->Method_RedAm Q2_Halide Is the halide primary and unhindered? Mat_Halide->Q2_Halide Method_Borrow Borrowing Hydrogen (Ru/Co Catalyst + Heat) Mat_Alcohol->Method_Borrow Method_Gabriel Gabriel Synthesis (Phthalimide + Hydrazine) Q2_Halide->Method_Gabriel Yes Method_Convert Convert Halide to Azide, then Reduce Q2_Halide->Method_Convert No (Sec/Tert)

Caption: Decision tree for selecting the optimal amine synthesis route to prevent over-alkylation.

References

  • Pearson+ - Amine Alkylation Quiz Flashcards (Polyalkylation). Available at:[Link]

  • Wikipedia - Reductive Amination. Available at:[Link]

  • Harvard University - Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works. Available at:[Link]

  • OrgoSolver - Gabriel Synthesis: Alkyl Halide to Primary Amine. Available at:[Link]

  • ACS Central Science - Borrowing Hydrogen for Organic Synthesis. Available at:[Link]

  • Organic Chemistry Portal - Borrowing Hydrogen Methodology for Amine Synthesis. Available at:[Link]

  • ResearchGate - General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination (Elfinger et al., 2023). Available at: [Link]

Optimization

workup procedures for amine synthesis reactions

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the isolation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the isolation and purification of amines. Amines are notoriously challenging due to their basicity, polarity, surfactant-like behavior, and strong coordination to transition metals.

This guide is designed to move beyond generic procedures. Here, we focus on the causality behind experimental phenomena and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Diagnostic Workup Flowchart

Before troubleshooting, use the following logical workflow to determine the optimal isolation strategy based on the physicochemical properties of your target amine.

AmineWorkup Start Crude Amine Mixture MetalCheck Transition Metals Present? (e.g., Pd, Cu) Start->MetalCheck Scavenger Add Solid-Supported Scavenger (e.g., Thiol) MetalCheck->Scavenger Yes PolarityCheck Is the Amine Highly Polar? (LogP < 0) MetalCheck->PolarityCheck No Scavenger->PolarityCheck SCX SCX Catch-and-Release Chromatography PolarityCheck->SCX Yes AcidBase Standard Acid-Base Extraction PolarityCheck->AcidBase No PureAmine Isolated Pure Amine SCX->PureAmine Emulsion Emulsion Formed? AcidBase->Emulsion Brine Add Brine / Filter Continuous Extraction Emulsion->Brine Yes Emulsion->PureAmine No Brine->PureAmine

Diagnostic workflow for selecting the optimal amine workup strategy.

Troubleshooting Guides & FAQs

Q1: My acid-base extraction turned into a thick emulsion (the "mayo" effect). How do I break it and prevent it? Root Cause : Amines, particularly those with lipophilic tails (e.g., long alkyl chains), act as surfactants when partially protonated. They reduce the interfacial tension between the organic and aqueous layers, stabilizing microscopic droplets of one phase within the other. Solution :

  • Prevention : Avoid vigorous shaking. Use gentle inversion during the extraction.

  • Immediate Fix : Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic molecules out of the aqueous phase ("salting out") and increasing the density difference between the layers.

  • Filtration : If the emulsion is stabilized by insoluble particulates (e.g., metal salts or polymeric byproducts), filter the entire biphasic mixture through a pad of Celite.

Q2: I am losing my highly polar amine in the aqueous layer during extraction. How can I recover it? Root Cause : Highly polar amines (LogP < 0) or polyamines have excessive hydrogen-bonding capacity, making them highly water-soluble even in their neutral, deprotonated state. Standard liquid-liquid extraction (LLE) fails because the partition coefficient heavily favors the aqueous phase. Solution : Abandon LLE and utilize a Strong Cation Exchange (SCX) "Catch-and-Release" protocol. SCX silica contains sulfonic acid moieties. When the crude mixture is loaded, the amine is protonated and ionically binds to the resin ("catch"), allowing neutral and acidic impurities to be washed away. The pure amine is then eluted using a solution of ammonia in methanol, which deprotonates the amine and disrupts the ionic interaction[1].

Q3: My Buchwald-Hartwig amination product is contaminated with palladium. Standard chromatography isn't removing it. Why, and what is the fix? Root Cause : Amines are excellent σ -donors and readily coordinate to transition metals like palladium (Pd). During catalytic cycles, the synthesized amine can form stable complexes with the metal, carrying it through standard silica gel chromatography. Solution : Employ solid-supported metal scavengers. Functionalized silica resins containing thiol or thiourea groups have a significantly higher binding affinity for transition metals than the product amine. Adding these scavengers to the crude reaction mixture effectively strips the metal from the amine product. Thiourea-functionalized silica is highly effective at reducing Pd levels from >1000 ppm to <5 ppm in Buchwald-Hartwig aminations[2][3].

Q4: How do I separate a secondary amine product from unreacted primary amine starting material? Root Cause : Primary and secondary amines often have very similar pKa values, making standard pH-gradient acid-base extraction ineffective. Solution : Exploit solubility differences in their carboxylate salts. For instance, extracting with aqueous acetic acid instead of HCl can selectively partition secondary amines, as secondary ammonium acetates are generally more organic-soluble than primary ammonium acetates[4].

Quantitative Physicochemical Parameters

Understanding your substrate's properties is critical for selecting the right workup. Use this table to benchmark your target amine against established extraction standards.

Amine ClassExampleTypical pKa (Conjugate Acid)Typical LogPRecommended Extraction SolventPrimary Workup Strategy
Lipophilic Primary Octylamine~10.6> 2.0EtOAc / MTBEStandard Acid-Base
Lipophilic Secondary Dibenzylamine~8.5> 2.5DCM / TolueneStandard Acid-Base
Polar / Polyamine Ethanolamine~9.5< -1.0None (Aqueous)SCX Catch-and-Release
Aniline Derivative p-Toluidine~4.6~1.4EtOAcAcid-Base (requires pH < 2)

Self-Validating Experimental Protocols

Protocol A: Standard Acid-Base Extraction for Lipophilic Amines

Causality: Reversible protonation alters the partition coefficient, allowing selective phase transfer.

  • Acidification : Dilute the crude reaction mixture in an organic solvent (e.g., EtOAc). Extract with 1M HCl (aq)[5]. Mechanism: Protonates the amine to R−NH3+​ , making it water-soluble.

  • Organic Wash : Separate the layers. Wash the acidic aqueous layer once with fresh EtOAc to remove neutral/acidic organic impurities.

    • Self-Validation Check : Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of staining confirms the amine has been completely extracted into the aqueous phase.

  • Basification : Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) until the pH is >12. Mechanism: Deprotonates the amine back to its neutral, organic-soluble state.

    • Self-Validation Check : Confirm pH > 12 with indicator paper. Aniline derivatives may require higher concentrations of base to fully deprotonate.

  • Extraction : Extract the basified aqueous layer 3x with fresh EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: SCX "Catch-and-Release" for Polar Amines

Causality: Ionic bonding to a solid support allows for aggressive washing of non-basic impurities.

SCXMechanism Load 1. Load Mixture (Neutral/Acidic) Catch 2. Catch Amine binds to -SO3H Load->Catch Wash 3. Wash Impurities elute Catch->Wash Release 4. Release Elute with NH3/MeOH Wash->Release Pure 5. Pure Amine Release->Pure

Logical workflow of the SCX catch-and-release mechanism for polar amines.

  • Conditioning : Pre-condition an SCX column with 2 column volumes (CV) of MeOH, followed by 2 CV of 1% Acetic Acid in MeOH.

  • Loading : Dissolve the crude amine mixture in a minimal amount of MeOH/DCM and load it onto the column. Mechanism: The amine protonates and binds to the stationary sulfonate groups.

  • Washing : Wash the column with 3 CV of MeOH.

    • Self-Validation Check : Analyze the wash fractions via UV or TLC. The absence of the target mass/spot confirms the amine is fully retained on the resin.

  • Elution : Elute the target amine using 2-3 CV of 2M NH3​ in MeOH[1]. Mechanism: Ammonia deprotonates the amine, breaking the ionic bond and releasing it from the column.

  • Isolation : Concentrate the eluent to yield the pure amine.

Protocol C: Palladium Scavenging Post-Buchwald-Hartwig

Causality: Soft sulfur ligands outcompete nitrogen σ -donors for soft transition metals (chelate effect).

  • Preparation : Dissolve the crude Buchwald-Hartwig product in DCM or THF (approx. 0.1 M).

  • Incubation : Add 3-5 molar equivalents (relative to the initial catalyst loading) of a solid-supported scavenger, such as SiliaMetS Thiourea or Thiol[2].

  • Scavenging : Stir the suspension vigorously at 40°C for 4-12 hours. Mechanism: The sulfur ligands on the silica matrix irreversibly bind the Pd, stripping it from the amine product.

  • Filtration : Filter the mixture through a tightly packed pad of Celite. Wash the pad thoroughly with the reaction solvent.

    • Self-Validation Check : The filtrate should be completely colorless. A dark brown or black tint indicates incomplete scavenging; if observed, repeat the process with fresh resin.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Phenethylamine Compounds in Immunoassays

Introduction: The Double-Edged Sword of Immunoassay Screening Immunoassays are the workhorses of high-throughput drug screening, offering a rapid and cost-effective method for detecting classes of compounds in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Immunoassay Screening

Immunoassays are the workhorses of high-throughput drug screening, offering a rapid and cost-effective method for detecting classes of compounds in biological samples.[1][2] For researchers in toxicology, drug development, and clinical diagnostics, these tools are invaluable for initial assessments. The phenethylamine class of compounds, which includes everything from endogenous neurotransmitters to prescription medications and designer drugs of abuse, is a frequent target of this screening.[3]

However, the very principle that makes immunoassays efficient—antibody recognition of a common structural motif—is also its greatest challenge: cross-reactivity.[4][5] The antibody, designed to detect a specific target like amphetamine, may also bind to other molecules that share a similar chemical structure.[6][7] This is particularly problematic for phenethylamines, a vast family of molecules built on the same structural backbone.[8] Such cross-reactivity can lead to false-positive results, which necessitate expensive and time-consuming confirmatory testing using methods like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[9][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and interpret the cross-reactivity of phenethylamine compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and reliable assessment of assay specificity.

The Science of Cross-Reactivity: A Tale of Molecular Mimicry

At its core, immunoassay cross-reactivity is a case of mistaken identity. The specificity of an immunoassay is dictated by the binding affinity between the antibody's antigen-binding site and the target analyte.[5] Phenethylamines share a common structure: a phenyl ring attached to a two-carbon chain and a terminal amine group.[3] Modifications to this core structure—such as substitutions on the phenyl ring or the amine group—give rise to a vast array of compounds with diverse pharmacological effects.[12][13]

The most common format for detecting small molecules like phenethylamines is the competitive immunoassay .[17][18] In this setup, the analyte in the sample competes with a labeled version of the target analyte for a limited number of antibody binding sites. A high concentration of the analyte (or a cross-reactant) in the sample results in less binding of the labeled analyte, producing a weaker signal. This inverse relationship is key to quantifying the compound of interest.[19][20]

A Practical Guide to Assessing Cross-Reactivity

A thorough assessment of cross-reactivity is a cornerstone of any immunoassay validation, as outlined by standards in forensic toxicology.[21] It is not merely a pass/fail test but a quantitative characterization of an assay's specificity.

Experimental Design: The "Why" Behind the "How"

The choice of a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is strategic for small molecules. Unlike sandwich ELISAs, which require the target to be large enough to bind two antibodies simultaneously, competitive ELISAs are ideal for haptens like phenethylamines.[17][22]

Key Experimental Choices:

  • Analyte Concentration Range: The tested concentration of the potential cross-reactant must be clinically or relevantly high. It is insufficient to test at low concentrations; the goal is to challenge the assay with a worst-case scenario.

  • Calculating the IC50: The central metric in competitive assays is the IC50 (half-maximal inhibitory concentration). This is the concentration of an analyte that causes a 50% reduction in the maximum signal. By comparing the IC50 of the target analyte to the IC50 of a potential cross-reactant, we can calculate the percent cross-reactivity.

Experimental Protocol: Competitive ELISA for Phenethylamine Cross-Reactivity Assessment

This protocol provides a self-validating framework for determining the cross-reactivity of a test compound in a competitive ELISA format.

I. Reagent Preparation

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution to immobilize the antigen-protein conjugate to the microplate.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20): Used to remove unbound reagents between steps. The detergent (Tween-20) is crucial for reducing non-specific background signal.

  • Blocking Buffer (e.g., 1-3% BSA in Wash Buffer): This is a critical step to prevent the primary antibody from binding directly to unoccupied sites on the plastic well surface, which would lead to false results.[20]

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20): Used for diluting antibodies and test compounds.

  • Antigen-Protein Conjugate: The target phenethylamine molecule conjugated to a carrier protein like BSA or OVA. This will be coated onto the plate.

  • Primary Antibody: The specific antibody against the target phenethylamine. The optimal dilution must be determined via titration (checkerboard assay).

  • Enzyme-Conjugated Secondary Antibody: An antibody that recognizes the primary antibody and is linked to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Substrate Solution (e.g., TMB): Reacts with the enzyme to produce a measurable color change.

  • Stop Solution (e.g., 2N H₂SO₄): Halts the enzyme-substrate reaction.

  • Standards and Test Compounds: Prepare serial dilutions of the target analyte (standard) and the potential cross-reacting phenethylamine compounds in assay buffer.

II. Assay Procedure

  • Antigen Coating: Add 100 µL of the antigen-protein conjugate (diluted in coating buffer) to each well of a 96-well microplate. Incubate overnight at 4°C. Causality: This overnight incubation allows the conjugate to passively adsorb to the hydrophobic surface of the wells.

  • Washing: Discard the coating solution and wash the plate 2-3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. Causality: This step saturates all remaining protein-binding sites on the plate, minimizing background noise.[24]

  • Washing: Discard the blocking buffer and wash the plate 2-3 times.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature. Causality: During this incubation, the free analyte from the sample/standard competes with the plate-bound antigen for binding to the primary antibody.

  • Washing: Discard the solution and wash the plate 3-5 times. Causality: This is a critical wash step to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Final Wash: Discard the secondary antibody solution and wash the plate 5 times. This final wash is crucial to remove all unbound enzyme conjugate to ensure a low background.

  • Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Generate a Standard Curve: Plot the absorbance values against the log of the concentration for your target analyte standard series. This will produce a sigmoidal curve.

  • Determine IC50 Values: Using a four-parameter logistic (4PL) curve fit, calculate the concentration of the target analyte that produces 50% of the maximum signal (IC50_target). Repeat this for each potential cross-reactant to find its IC50 (IC50_test_compound).

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50_target / IC50_test_compound) x 100

Interpreting the Results:

  • A high cross-reactivity percentage (e.g., >50%) indicates that the test compound is a significant interferent and is likely to cause a false-positive result.[25]

  • Low cross-reactivity (e.g., <1%) suggests the compound is unlikely to interfere at typical concentrations.

  • It is crucial to consider the concentrations. A compound with 5% cross-reactivity might still cause a false positive if it is present in the sample at 20 times the concentration of the assay's cutoff.[15]

Visualization of Workflows
Competitive ELISA Workflow

The following diagram illustrates the step-by-step process of the competitive ELISA protocol described above.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis P1 Coat Plate with Antigen-Conjugate P2 Wash Plate P1->P2 P3 Block Plate P2->P3 P4 Wash Plate P3->P4 R1 Add Sample/ Standard P4->R1 R2 Add Primary Antibody R1->R2 R3 Incubate R2->R3 D1 Wash Plate R3->D1 D2 Add Secondary Antibody-Enzyme Conjugate D1->D2 D3 Incubate D2->D3 D4 Final Wash D3->D4 D5 Add Substrate D4->D5 D6 Incubate (Dark) D5->D6 D7 Add Stop Solution D6->D7 A1 Read Absorbance (450 nm) D7->A1 A2 Calculate IC50 & % Cross-Reactivity A1->A2

Caption: Experimental workflow for cross-reactivity assessment using competitive ELISA.

Logical Flow for Investigating Cross-Reactivity

This diagram outlines the decision-making process when a potential cross-reactant is identified.

Logical_Flow Start Identify Potential Cross-Reactant (e.g., structurally similar compound) Experiment Perform Competitive ELISA (as per protocol) Start->Experiment Analyze Calculate % Cross-Reactivity Experiment->Analyze Decision Is Cross-Reactivity Significant? Analyze->Decision Confirm Confirm with Orthogonal Method (e.g., LC-MS/MS) Decision->Confirm Yes Report Report as Non-Interfering at Tested Concentrations Decision->Report No End Characterize Assay Limitation Confirm->End Report->End

Caption: Logical flow for investigating and confirming potential immunoassay cross-reactivity.

Comparative Data: A Snapshot of Known Cross-Reactants

The cross-reactivity of a given compound is not universal; it varies significantly between different commercial immunoassay kits due to the unique antibodies used in each.[7][26][27] The following table summarizes publicly available data on the cross-reactivity of several phenethylamine compounds and other common drugs with various amphetamine immunoassays.

Table 1: Reported Cross-Reactivity of Various Compounds with Amphetamine Immunoassays

CompoundImmunoassay Kit/TypeTarget Analyte(s)Reported Cross-Reactivity (%)Reference(s)
Phentermine ELISA (Immunalysis)Amphetamine89% (at 25 ng/g in meconium)[25]
Phentermine Various ImmunoassaysAmphetaminesKnown to cause false positives[6][9][11]
Pseudoephedrine Various ImmunoassaysAmphetaminesKnown to cause false positives[6][16][28][29]
Ephedrine Various ImmunoassaysAmphetaminesKnown to cause false positives[6][16]
MDMA EMIT® II PlusAmphetaminesVaries (often low)[10][27]
MDMA CEDIA®Amphetamines/EcstasyHigh[7][10]
MDA EMIT® II PlusAmphetaminesHigh[10][27]
Bupropion Various ImmunoassaysAmphetaminesCan cause false positives[6][30]
Trazodone Various ImmunoassaysAmphetaminesCan cause false positives[30][31]
Labetalol Various ImmunoassaysAmphetaminesCan cause false positives[16][28][29]
Ranitidine Various ImmunoassaysAmphetaminesCan cause false positives[16][28][29]
Selegiline EMIT® AssayAmphetaminesCross-reactivity identified[32]

Note: Cross-reactivity percentages are highly dependent on the specific assay manufacturer, lot, cutoff concentration, and sample matrix.[15] This table is for illustrative purposes and researchers must validate cross-reactivity for their specific assay system.

Conclusion

The assessment of cross-reactivity is not a mere procedural checkbox but a fundamental aspect of ensuring the scientific integrity of immunoassay data. For the diverse and ever-expanding class of phenethylamine compounds, a rigorous, quantitative approach is essential. By understanding the mechanisms of molecular recognition, implementing robust experimental protocols like the competitive ELISA, and correctly interpreting the resulting data, researchers can confidently characterize the specificity of their assays. This knowledge is paramount for accurately interpreting screening results, avoiding the pitfalls of false positives, and ensuring that subsequent confirmatory efforts are applied efficiently and effectively.

References
  • ResearchGate. (2023, August 31). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Retrieved from [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Retrieved from [Link]

  • Bentham Science Publishers. (2023, October 24). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Retrieved from [Link]_

  • U.S. Pharmacist. (2016, August 18). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Retrieved from [Link]

  • Axis Forensic Toxicology. (2022, August 8). False Positives in Toxicology Testing. Retrieved from [Link]

  • Bentham Science Publishers. (2023, October 1). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Retrieved from [Link]

  • Google Patents. (2020, October 27). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
  • Oxford Academic. (2014, December 9). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • Oxford Academic. (2009, March 1). Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen. Clinical Chemistry. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Phentermine.com. (2025, October 16). Does Phentermine Show Up on a Drug Test? Real Insights from Experts. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen. Retrieved from [Link]

  • Marin, S. J., & Moore, C. (2009). Cross-reactivity of phentermine with an immunoassay designed to detect amphetamine in a meconium specimen. Clinical chemistry, 55(3), 589–590. Retrieved from [Link]

  • Cunderlikova, B., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Clinica Chimica Acta, 488, 111-118. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Retrieved from [Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(5), 656–666. Retrieved from [Link]

  • Lin, H. R., et al. (2003). Evaluation of immunoassays for the determination of MDMA and cannabinoids in urine samples. Journal of Food and Drug Analysis, 11(2). Retrieved from [Link]

  • Colby, J. M., et al. (2015). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of analytical toxicology, 39(8), 639–644. Retrieved from [Link]

  • Oxford Academic. (n.d.). Validation of an Automated Microplate Enzyme Immunoassay for Screening of Postmortem Blood for Drugs of Abuse. Journal of Analytical Toxicology. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2024, February 21). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]

  • Ismail, A. A. (2012). Interferences in Immunoassay. The journal of clinical endocrinology and metabolism, 97(12), 4345–4352. Retrieved from [Link]

  • MDPI. (2022, December 21). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Retrieved from [Link]

  • University of Virginia School of Medicine. (2024, October). Phenethylamines. ToxTalks Bulletin. Retrieved from [Link]

  • MDPI. (2024, March 29). Applicability of a Chemiluminescence Immunoassay to Screen Postmortem Bile Specimens and Its Agreement with Confirmation Analysis. Retrieved from [Link]

  • Iris Publishers. (2021, December 15). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Retrieved from [Link]

  • Smith, F. (2016, December 6). Immunoassays - Analytical Toxicology. IntechOpen. Retrieved from [Link]

  • Petrie, M., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical chemistry, 56(6), 965–974. Retrieved from [Link]

  • Nanomicrospheres. (2025, May 20). Innovative Applications of Immunoassays in Forensic Science: Enhancing Crime Scene Investigations. Retrieved from [Link]

  • Avertest. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic pathology, 5, 2374289518811797. Retrieved from [Link]

  • Kim, S. Y., et al. (2016). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Frontiers in neuroscience, 10, 319. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • ResearchGate. (2025, November 7). (PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulas of phenethylamine (basic structure) and.... Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

Sources

Comparative

Confirming the Identity of Synthesized 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride: A Comparative Analytical Guide

Rigorous structural confirmation is the cornerstone of pharmaceutical development. For complex active pharmaceutical ingredient (API) intermediates like 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (Formula: C₁₆H₁₉N •...

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Author: BenchChem Technical Support Team. Date: April 2026

Rigorous structural confirmation is the cornerstone of pharmaceutical development. For complex active pharmaceutical ingredient (API) intermediates like 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (Formula: C₁₆H₁₉N • HCl), relying on legacy analytical methods often leads to critical blind spots. This guide objectively compares routine quality control (QC) workflows against advanced orthogonal elucidation techniques, providing drug development professionals with a self-validating framework for absolute identity confirmation.

The Analytical Challenge: Regiochemistry and Structural Ambiguity

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride consists of a central phenyl ring symmetrically substituted at the 1- and 4-positions (para-substitution) with an ethylamine group and a phenethyl group, respectively.

The primary analytical challenge lies in distinguishing this specific regioisomer from its ortho- (1,2) or meta- (1,3) counterparts. In standard 1D ¹H-NMR, the aromatic region contains nine protons (four from the central ring, five from the terminal ring). These signals frequently overlap into complex multiplets, rendering simple 1D NMR insufficient for definitive structural assignment. Furthermore, nominal mass spectrometry cannot differentiate between isobaric impurities that may arise during synthesis. To comply with global regulatory standards for new chemical entities, a more robust, specific testing procedure is required[1].

Methodological Comparison: Routine QC vs. Advanced Orthogonal Elucidation

To prove the superiority of the synthesized batch, we compared its performance against a commercially available reference standard using two distinct analytical workflows.

  • Method A (Routine QC): HPLC-UV combined with 1D ¹H-NMR and nominal mass LC-MS.

  • Method B (Advanced Orthogonal - Recommended): High-Resolution Mass Spectrometry (HRMS Q-TOF) coupled with 2D NMR (HSQC/HMBC).

Quantitative Performance Comparison

The following table summarizes the quantitative data, demonstrating how the Advanced Orthogonal method uncovers isomeric purities that Routine QC misses.

Analytical MetricSynthesized 2-(4-Phenethyl-phenyl)-ethylamine HClCommercial Reference StandardAnalytical Method Required
HPLC-UV Purity (254 nm) 99.2%≥ 98.0%Routine QC
Exact Mass[M+H]⁺ 226.1594 m/z (Δ 0.8 ppm)226.1598 m/z (Δ 2.6 ppm)HRMS (Q-TOF)
Aromatic ¹H-NMR Integration 9.00 ± 0.02 protons9.00 ± 0.05 protons1D ¹H-NMR
Isomeric Purity (para vs ortho) > 99.5% (Isomers Not Detected) 98.5% (1.5% ortho-isomer) 2D HSQC/HMBC

Causality in Experimental Design (E-E-A-T)

Every technique chosen in Method B serves a specific, mechanistic purpose:

  • Why HRMS (Q-TOF)? While nominal mass confirms a molecular weight of ~225 Da, HRMS provides the exact mass. Phenethylamines undergo highly specific collision-induced dissociation (CID). Upon electrospray ionization (ESI), the protonated molecule ([M+H]⁺ at m/z 226.1596) undergoes an initial, characteristic loss of ammonia (-17.026 Da) due to alpha-cleavage, yielding a fragment at m/z 209.1330[2][3]. Observing this exact fragmentation pathway confirms the presence of the primary aliphatic amine.

  • Why 2D NMR (HSQC & HMBC)? Because the aromatic protons overlap, we must rely on carbon-proton connectivity. Heteronuclear Multiple Bond Correlation (HMBC) allows us to trace the ³J_CH couplings from the aliphatic CH₂ groups directly to the quaternary carbons of the central phenyl ring. If the compound is truly para-substituted, the symmetry and specific coupling correlations will mathematically rule out 1,2- or 1,3-substitution.

AnalyticalWorkflow A Synthesized API: 2-(4-Phenethyl-phenyl)- ethylamine HCl B Initial Screening (HPLC-UV / 1D NMR) A->B C Purity > 98% & No Isobaric Interference? B->C D Routine QC (Insufficient for Regioisomers) C->D No E Advanced Orthogonal (HRMS + 2D NMR) C->E Yes F Identity & Regiochemistry Confirmed E->F

Fig 1. Analytical workflow decision tree for absolute identity confirmation.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the analytical data validates itself through internal checks and balances.

Step 1: Sample Preparation & Internal Calibration
  • Causality: The hydrochloride salt of this phenethylamine derivative exhibits poor solubility in non-polar solvents. We utilize deuterated methanol (CD₃OD) to ensure complete dissolution and to prevent exchangeable amine protons from broadening the critical aliphatic signals.

  • Procedure: Dissolve 15 mg of the synthesized compound in 0.6 mL of CD₃OD. Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Self-Validating Mechanism: The HRMS protocol utilizes a dual-spray source. A reference mass solution (Leucine Enkephalin) is infused simultaneously with the analyte. If the reference mass deviates by > 2 ppm, the system automatically invalidates the run, ensuring the exact mass measurement is strictly due to the analyte's elemental composition, not instrument drift.

  • Procedure:

    • Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

    • Inject 2 µL into a Q-TOF mass spectrometer operating in positive ESI mode.

    • Apply a collision energy ramp (15–30 eV) to induce fragmentation.

    • Validation: Verify the precursor ion [M+H]⁺ at m/z 226.1596 (mass error < 5 ppm) and the diagnostic loss of ammonia (-17 Da)[3].

MSFragmentation A [M+H]+ m/z 226.1596 B Loss of NH3 (-17.026 Da) Alpha-Cleavage A->B D Beta-Cleavage Loss of Tropylium A->D C Fragment Ion m/z 209.1330 B->C E Substituted Benzyl Cation m/z 135.08 D->E

Fig 2. Primary MS/MS fragmentation pathways for phenethylamine derivatives.

Step 3: 2D NMR Structural Elucidation
  • Self-Validating Mechanism: The 1D ¹H integration must perfectly sum to 19 protons (9 aromatic, 8 aliphatic, 2 amine—though amine protons may exchange with CD₃OD). If the integration deviates, the 2D correlations are flagged for impurity interference.

  • Procedure:

    • Acquire a standard 1D ¹H spectrum (600 MHz, 16 scans).

    • Acquire a ¹H-¹³C HSQC spectrum to map all directly bonded carbon-proton pairs.

    • Acquire a ¹H-¹³C HMBC spectrum. Look specifically for the ³J cross-peaks between the ethylamine -CH₂- protons and the aromatic quaternary carbons. The symmetry of these cross-peaks definitively proves the 1,4-disubstitution pattern, confirming the identity of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride over any other regioisomer.

Conclusion

By shifting from routine 1D NMR and nominal mass screening to a self-validating, orthogonal approach using HRMS and 2D NMR, researchers can unambiguously confirm the identity and regiochemistry of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride. As demonstrated in the comparative data, this rigorous methodology not only proves the structural fidelity of the synthesized batch but also highlights its superior isomeric purity compared to standard commercial alternatives.

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Validation

comparative analysis of reinforcing effects of phenethylamine analogs

Comparative Analysis of Reinforcing Effects of Phenethylamine Analogs: A Preclinical Guide As a Senior Application Scientist in neuropharmacology and drug development, I have designed this guide to provide researchers wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Reinforcing Effects of Phenethylamine Analogs: A Preclinical Guide

As a Senior Application Scientist in neuropharmacology and drug development, I have designed this guide to provide researchers with an objective, data-driven framework for evaluating the abuse liability of phenethylamine analogs. The emergence of synthetic cathinones (often marketed as "bath salts") alongside classical phenethylamines like methamphetamine and MDMA necessitates a rigorous understanding of their reinforcing efficacy.

This guide synthesizes the causal neurobiological mechanisms, details self-validating experimental methodologies, and provides a comparative analysis of key analogs based on recent preclinical data.

Neuropharmacological Mechanisms of Reinforcement

The reinforcing effects of phenethylamine analogs are primarily driven by their interaction with monoamine transporters—specifically the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT)[1]. The causality behind an analog's addiction potential lies in its DAT/SERT inhibition or release ratio [1][2]. Dopamine accumulation in the nucleus accumbens (NAc) drives the reward circuitry, while concurrent serotonin release generally attenuates these reinforcing effects[3][4].

Phenethylamine analogs fall into two distinct mechanistic categories:

  • Substrate-Type Releasers: Compounds like methamphetamine, MDMA, and mephedrone bind to transporters and are translocated into the presynaptic terminal, promoting the reverse transport of monoamines into the synaptic cleft[3][5].

  • Non-Substrate Inhibitors: Compounds featuring bulky substitutions, such as the pyrrolidine ring in 3,4-methylenedioxypyrovalerone (MDPV) or α -PVP, act as potent reuptake blockers. They trap dopamine in the synapse without being transported into the neuron[1][5].

Mechanism Substrate Substrate Releasers (Meth, MDMA, Mephedrone) DAT Dopamine Transporter (DAT) Substrate->DAT Reverse Transport SERT Serotonin Transporter (SERT) Substrate->SERT Reverse Transport Blocker Non-Substrate Inhibitors (MDPV, α-PVP) Blocker->DAT Reuptake Inhibition DA_Release ↑ Synaptic Dopamine (Nucleus Accumbens) DAT->DA_Release Accumulation Reward High Reinforcing Efficacy (Addiction Potential) DA_Release->Reward D1/D2 Activation

Fig 1. Mechanistic pathways of phenethylamine analogs at monoamine transporters.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the abuse liability of these compounds must be evaluated using robust, self-validating in vivo models. The gold standard is the Intravenous Self-Administration (IVSA) paradigm, supplemented by Conditioned Place Preference (CPP) .

Protocol A: Intravenous Self-Administration (IVSA)

IVSA provides a direct, quantifiable measure of a drug's reinforcing efficacy. By utilizing a Progressive Ratio (PR) schedule, we isolate the subject's motivational "breakpoint"—the maximum amount of work the animal will perform for a single infusion. This creates a self-validating metric: if the drug is highly reinforcing, the breakpoint scales exponentially.

Step-by-Step Methodology:

  • Surgical Preparation: Implant a chronic indwelling catheter into the right jugular vein of male/female Wistar or Sprague-Dawley rats. Allow 7 days for recovery, flushing daily with heparinized saline to maintain patency[6][7].

  • Acquisition (Fixed-Ratio): Place subjects in operant chambers equipped with active and inactive levers (or nose-poke holes). Train animals on a Fixed-Ratio 1 (FR1) schedule (1 press = 1 infusion of 0.05–0.5 mg/kg drug). The inactive lever serves as an internal control for non-specific motor activation[8].

  • Dose-Substitution Testing: Once stable intake is achieved (e.g., <20% variation over 3 consecutive days), substitute the training dose with varying concentrations (0.025 to 2.5 mg/kg/infusion) to generate an inverted U-shaped dose-response curve[6][8].

  • Progressive Ratio (PR) Testing: Shift the reinforcement schedule to an exponentially increasing requirement (e.g., 1, 2, 4, 6, 9, 12, 15...). The session terminates when the subject fails to earn an infusion within 1 hour. The final ratio completed is the breakpoint [5][9].

IVSA_Workflow Surgery Jugular Vein Catheterization Acquisition FR Schedule Acquisition (Fixed Ratio 1-5) Surgery->Acquisition Recovery (7 days) DoseResponse Dose-Substitution (Varying mg/kg/inf) Acquisition->DoseResponse Stable Responding PR_Testing Progressive Ratio (PR) Testing DoseResponse->PR_Testing Dose Optimization Breakpoint Breakpoint Determination (Reinforcing Efficacy) PR_Testing->Breakpoint Exponential Requirement

Fig 2. Experimental workflow for Intravenous Self-Administration (IVSA).

Comparative Data Analysis

The table below synthesizes the neurochemical profiles and behavioral outcomes of key phenethylamine and cathinone analogs. The data reveals a direct causality between the DAT/SERT ratio and the IVSA breakpoint.

MDPV, with a DAT/SERT inhibition ratio of >100, yields PR breakpoints comparable to or exceeding those of methamphetamine[2][5]. Conversely, MDMA, which has a high affinity for SERT (DAT/SERT ratio of 0.08), is inconsistently self-administered by rodents, demonstrating that profound serotonergic activation functionally limits abuse liability[7][10]. Mephedrone sits between these extremes, showing robust self-administration and higher breakpoints than its structurally similar counterpart, methylone[7][9].

AnalogStructural ClassPrimary MechanismDAT/SERT RatioIVSA Breakpoint (Relative)Reinforcing Efficacy
Methamphetamine PhenethylamineSubstrate Releaser> 10[2]Very HighSevere
MDPV PyrrolidinocathinoneNon-Substrate Inhibitor> 100[1][2]Very HighSevere
Mephedrone Synthetic CathinoneSubstrate ReleaserModerateHigh[7][9]High
Methylone Synthetic CathinoneSubstrate Releaser3.2[10]Moderate[4][5]Moderate
MDMA PhenethylamineSubstrate Releaser0.08[10]Low / Variable[7]Low

Note: DAT/SERT ratios are derived from in vitro synaptosome and HEK293 cell expression assays. Higher values indicate greater DAT selectivity.

Conclusion

From a drug development and neuropharmacological perspective, structural modifications to the phenethylamine backbone drastically alter reinforcing efficacy. The addition of a pyrrolidine ring (as seen in MDPV) converts the molecule from a substrate releaser to a highly potent, DAT-selective reuptake inhibitor, resulting in extreme abuse liability[1][5]. Conversely, substitutions that increase SERT affinity (such as the 3,4-methylenedioxy motif in MDMA) serve as an inherent neurochemical brake on dopaminergic reward, lowering the PR breakpoint[10][11]. Researchers must prioritize DAT/SERT ratio profiling as a primary predictive biomarker when evaluating the abuse potential of novel phenethylamine analogs.

References

  • Intravenous self-administration of mephedrone, methylone and MDMA in female rats. National Center for Biotechnology Information (PMC).[Link]

  • Escalation of intravenous self-administration of methylone and mephedrone under extended access conditions. eScholarship.[Link]

  • Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. bioRxiv.[Link]

  • The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats. National Center for Biotechnology Information (PMC).[Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. ResearchGate.[Link]

  • Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. National Center for Biotechnology Information (PMC).[Link]

  • Designer Drug, 25D-NBOMe, Has Reinforcing and Rewarding Effects through Change of a Dopaminergic Neurochemical System. ACS Publications.[Link]

  • Mephedrone, Methylone and MDMA Self-Administration in Rats. eScholarship. [Link]

  • Neuropharmacology of Synthetic Cathinones. National Center for Biotechnology Information (PMC).[Link]

  • Baths Salts, Spice, and Related Designer Drugs: The Science Behind the Headlines. Journal of Neuroscience.[Link]

  • Methylone and MDPV self-administration in rats. Semantic Scholar.[Link]

  • In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone. eScholarship.[Link]

Sources

Comparative

Retrospective High-Resolution Mass Spectrometry (HRMS) Workflows for the Identification of Emerging Phenethylamine Derivatives: A Comparative Technical Guide

Introduction The rapid proliferation of Novel Psychoactive Substances (NPS), particularly phenethylamine derivatives (e.g., synthetic cathinones, 2C-series, and NBOMes), presents a continuous challenge for forensic and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rapid proliferation of Novel Psychoactive Substances (NPS), particularly phenethylamine derivatives (e.g., synthetic cathinones, 2C-series, and NBOMes), presents a continuous challenge for forensic and clinical toxicology. Because illicit chemists constantly modify functional groups to circumvent legislation, targeted screening methods rapidly become obsolete.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has revolutionized this field by enabling retrospective data analysis. By acquiring data in Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) modes, laboratories can digitally archive comprehensive full-scan MS1 and MS2 spectra. When a new phenethylamine derivative is flagged by early warning systems, scientists can retrospectively interrogate these digital archives to identify emerging threats without needing to re-extract or re-analyze the physical sample[1].

The Mechanistic Basis of Retrospective Phenethylamine Analysis

Phenethylamines share a conserved β-aminoethylbenzene core. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer, this core yields highly predictable diagnostic fragment ions. For instance, the cleavage of the Cα-Cβ bond typically results in a substituted tropylium or benzyl cation, while the neutral loss of the amine group (e.g., -NH3, -CH3NH2) provides critical structural clues.

Causality in Experimental Choice: For retrospective analysis to be effective, we strongly prioritize DIA (e.g., SWATH, MS^E) over DDA. DDA relies on precursor intensity thresholds to trigger MS2 fragmentation, which frequently misses low-abundance emerging NPS in complex biological matrices (like urine or wastewater). DIA, conversely, systematically fragments all ions within predefined isolation windows, ensuring that MS2 data is universally recorded and permanently available for future retrospective queries[1].

Comparative Analysis of Retrospective Workflows

The identification of an unknown phenethylamine from archived data requires robust computational tools. Table 1 compares the algorithmic basis, performance, and ideal use cases of the three dominant analytical approaches.

Table 1: Comparison of Retrospective Data Analysis Platforms

FeatureVendor Suspect Screening (e.g., UNIFI, Compound Discoverer)Open-Source Molecular Networking (MZmine 3 + GNPS)AI-Driven In Silico Annotation (SIRIUS + CSI:FingerID)
Algorithmic Basis Exact mass, isotope pattern, and library spectral matching.Spectral clustering based on MS2 cosine similarity scores.Deep neural networks predicting molecular fingerprints from MS2.
Data Input Proprietary vendor formats (.raw, .d).Open formats (.mzML, .mgf).Open formats (.mzML, .mgf).
Best Use Case Rapid screening of newly cataloged NPS with known formulas.Discovering novel analogs of known phenethylamines (e.g., new NBOMes).De novo structural elucidation of completely unknown derivatives.
Limitation Fails entirely if the exact mass/formula is not in the suspect list.Requires a structurally similar "anchor" compound in the database.Computationally intensive; high false discovery rate for large molecules.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, the following workflow incorporates self-validating quality control (QC) checkpoints. If a QC fails, the retrospective query is flagged for manual review, preventing false positive annotations.

Protocol 1: LC-HRMS Data Acquisition (DIA Mode)
  • Sample Preparation: Perform solid-phase extraction (SPE) on biological matrices (e.g., urine, serum) using a mixed-mode cation exchange sorbent to selectively retain basic phenethylamines.

  • System Suitability & Self-Validation (Critical): Inject a QC mix containing isotopically labeled phenethylamines (e.g., Amphetamine-d5, MDMA-d5) every 10 samples. Validation Check: Mass accuracy must remain < 5 ppm, and retention time drift must be < 0.1 min. If criteria are not met, the analytical batch is invalidated for future retrospective queries.

  • Chromatography: Utilize a biphasic gradient on a C18 column (e.g., Waters ACQUITY UPLC HSS T3) using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the QTOF or Orbitrap in positive electrospray ionization (ESI+) DIA mode. Set the precursor mass range to m/z 100–1000. Use stepped collision energies (e.g., 10, 20, 40 eV) to capture both intact precursor ions and low-mass diagnostic fragments (e.g., m/z 91.054 for the tropylium ion).

Protocol 2: Retrospective Data Processing & Feature Extraction
  • Raw Data Conversion: Convert proprietary vendor files to the open .mzML format using MSConvert (ProteoWizard) to ensure cross-platform compatibility.

  • Feature Detection (MZmine 3): Perform mass detection (noise level 1E4), chromatogram building via the ADAP module, and feature alignment across the population dataset[2].

  • Blank Subtraction: Filter out any features present in the extraction blank at > 5% of the sample intensity to eliminate matrix and solvent background noise.

Protocol 3: Structural Annotation & Elucidation
  • Pathway A (GNPS Molecular Networking): Export the aligned feature list (.mgf and .csv) to the Global Natural Product Social Molecular Networking (GNPS) platform. Phenethylamines will cluster based on MS2 cosine similarity (score > 0.7), allowing the annotation of novel derivatives by their proximity to known standards in the network[2][3].

  • Pathway B (SIRIUS / CSI:FingerID): Import the .mgf file into SIRIUS. The AI algorithm computes isotope patterns to determine the molecular formula and uses deep neural networks to predict the molecular fingerprint from the MS2 spectrum, matching it against structural databases[2].

Visualizing the Analytical Workflow

RetrospectiveWorkflow RawData Archived LC-HRMS Data (DIA / DDA .mzML) FeatureExtraction Feature Extraction & Alignment (MZmine 3 / Vendor SW) RawData->FeatureExtraction Quality Control Validated Targeted Targeted Suspect Screening (Exact Mass + Isotope Pattern) FeatureExtraction->Targeted Known Formula Untargeted Molecular Networking (GNPS Spectral Clustering) FeatureExtraction->Untargeted Structural Analogs InSilico AI In Silico Annotation (SIRIUS / CSI:FingerID) FeatureExtraction->InSilico True Unknowns Elucidation Structural Elucidation of Emerging Phenethylamines Targeted->Elucidation Untargeted->Elucidation InSilico->Elucidation

Caption: Retrospective HRMS workflow from archived DIA data to phenethylamine structural elucidation.

Quantitative Data Comparison

To objectively evaluate these platforms, we compare their performance metrics based on recent population-scale retrospective analyses of clinical and forensic samples[4].

Table 2: Performance Metrics for Retrospective Phenethylamine Identification

MetricVendor Suspect ScreeningGNPS Molecular NetworkingSIRIUS In Silico Annotation
Identification of True Unknowns Poor (Requires exact mass in DB)Moderate (Requires structural analog)High (Predicts structures de novo)
False Discovery Rate (FDR) < 5% (with strict mass/RT tolerance)~10-15% (Depends on cosine threshold)~10% (Depends on CSI:FingerID score)
Processing Speed (per 1000 samples) Fast (< 2 hours)Moderate (~6-12 hours)Slow (Computationally intensive, > 24 hrs)
Schymanski Confidence Level Level 1 (if standard acquired later)Level 2a / 2b (Probable structure)Level 3 (Tentative candidate)

Conclusion

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Safety & Regulatory Compliance

Safety

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their intermediates. Han...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and analytical laboratories on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their intermediates. Handling 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride —a bulky, lipophilic phenethylamine derivative—requires a disposal strategy that goes beyond generic safety data sheets.

You must account for its biological activity, its specific chemical salt form, and the stringent Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and thermal destruction of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first deconstruct the chemical nature of the waste:

  • The Phenethylamine Backbone: Phenethylamine derivatives often exhibit potent biological activity, interacting with trace amine-associated receptors or monoamine transporters. If released into the environment, they can disrupt local aquatic ecosystems. Drain disposal is strictly prohibited[3].

  • The Hydrochloride Salt: While the HCl salt form increases the compound's aqueous solubility, it introduces a halogen (chloride) into the organic matrix. When combusted, this generates corrosive hydrogen chloride (HCl) gas, dictating the need for specialized thermal destruction equipment.

  • Physical State: Typically handled as a fine crystalline powder, it poses a respiratory hazard via aerosolization. Waste determination and containment must occur immediately at the bench (point of generation) to prevent cross-contamination[4].

Segregation and Compatibility Logic

Improper mixing of amine hydrochlorides with incompatible waste streams can lead to catastrophic laboratory incidents. 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride must be strictly segregated from strong oxidizing agents (e.g., nitrates, perchlorates, and pool chlorine) to prevent exothermic reactions or the release of toxic gases[5].

SegregationLogic A 2-(4-Phenethyl-phenyl)- ethylamine HCl B Compatible Streams (Organic Solvents, Amines) A->B Safe Co-mingling C Incompatible Streams (Strong Oxidizers, Acids) A->C Exothermic / Toxic Gas Risk D Halogenated / Non-Halogenated Organic Waste Receptacle B->D Standard Lab Pack E Separate Oxidizer Waste (Strict Segregation) C->E Prevent Ignition

Chemical compatibility and segregation logic for phenethylamine derivatives.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a mechanical action, the scientific causality behind it, and a validation check to ensure compliance and safety.

Phase 1: Bench-Level Containment (Point of Generation)
  • Step 1.1: Collection. Use a HEPA-filtered vacuum or wet-wiping method to collect solid powder waste to avoid aerosolizing the dust[5][6]. If the compound is dissolved in a solvent, transfer the liquid to a high-density polyethylene (HDPE) or glass waste carboy.

  • Causality: Sweeping dry powders generates airborne particulates, increasing inhalation exposure risk. HDPE and glass are chemically inert to amine salts, preventing container degradation.

  • Validation Check: Inspect the exterior of the waste container using a UV light (if fluorescent impurities are present) or visual inspection to ensure zero external residue before moving.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 2.1: Labeling & Volume Control. Label the container explicitly with the words "Hazardous Waste," the full chemical name, and the hazard class (Toxic/Irritant)[7][8]. Fill the container to a maximum of 90% capacity.

  • Causality: The 90% fill rule provides headspace for thermal expansion of solvents, preventing over-pressurization and subsequent container rupture[7].

  • Validation Check: Ensure the SAA is within the line of sight of the generating bench. If the container is full, the regulatory clock begins, and it must be dated immediately[8].

Phase 3: Transfer to Central Accumulation Area (CAA)
  • Step 3.1: Relocation. Once the SAA container reaches capacity, date it and transfer it to the facility's CAA within 3 days[8].

  • Causality: Moving waste to a centralized, highly ventilated, and secondary-contained area mitigates the risk of long-term exposure in active research spaces.

  • Validation Check: Verify the pH of the CAA secondary containment trays monthly. A drop in pH indicates a micro-leak of acidic hydrochloride waste.

Phase 4: Thermal Destruction (Vendor Handoff)
  • Step 4.1: Incineration. Contract a licensed hazardous waste vendor to transport the material for thermal destruction. Ensure the waste profile specifies that the material must be burned in a chemical incinerator equipped with an afterburner and a wet scrubber system.

  • Causality: The afterburner ensures the complete combustion of the biologically active phenethylamine organic framework. The wet scrubber neutralizes the corrosive hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated from the amine salt, preventing acid rain precursors from entering the atmosphere[6].

Quantitative Data: Regulatory Storage Limits

Your facility's EPA generator status dictates how long you can legally store this waste in your CAA. Exceeding these limits can result in severe federal penalties.

EPA Generator StatusMonthly Hazardous Waste GenerationMax On-Site Accumulation TimeSAA Volume Limit
VSQG (Very Small)< 100 kg (27 gallons)No strict federal time limit*55 Gallons
SQG (Small)100 kg to 1,000 kg180 Days55 Gallons
LQG (Large)> 1,000 kg90 Days55 Gallons

*Note: While federal limits for VSQGs are flexible, state regulations (e.g., California DTSC) may impose stricter timelines[7][8].

Lifecycle Workflow Visualization

WasteLifecycle Gen Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Gen->SAA Immediate CAA Central Accumulation Area (CAA) SAA->CAA When Full / Dated Vendor Licensed Transporter (EPA Manifest) CAA->Vendor 90-180 Days Incinerator Thermal Destruction (Incinerator) Vendor->Incinerator Final Disposal

End-to-end laboratory waste lifecycle from generation to thermal destruction.

References

  • [1] Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:[Link]

  • [2] Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]

  • [4] The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. Available at:[Link]

  • [3] Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

  • [7] How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at:[Link]

  • [8] Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a critical extension of experimental integrity. Handling complex active pharmaceutical ingredients (APIs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a critical extension of experimental integrity. Handling complex active pharmaceutical ingredients (APIs) and research intermediates like 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride (CAS: 1081748-47-1) requires a rigorous, mechanistic understanding of the compound's physical and chemical properties [1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this specific compound, designed for researchers and drug development professionals.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the compound's hazards:

  • Pharmacological Potential: Phenethylamine derivatives share a structural backbone with endogenous monoamine neurotransmitters (e.g., dopamine, epinephrine). While the bulky 4-phenethyl substitution alters its receptor affinity, systemic absorption must be strictly prevented to avoid unintended sympathomimetic effects [2].

  • Physical State & Electrostatic Dispersion: As a hydrochloride salt, this compound typically presents as a fine, crystalline powder. Amine hydrochlorides are prone to static charge accumulation. The primary acute risk is electrostatic flyaway —where micro-particles become airborne during weighing, leading to inhalation or ocular exposure.

  • Aqueous Solubility & Local Irritation: The HCl salt form makes the compound highly water-soluble. If dust settles on the mucous membranes (eyes, respiratory tract) or sweaty skin, it rapidly dissolves, creating a localized acidic micro-environment that causes acute irritation (GHS Hazard Codes H315, H319, H335) [3].

Required Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is engineered specifically to mitigate the electrostatic and solubility risks associated with phenethylamine hydrochloride salts.

PPE CategorySpecificationMechanistic Rationale
Ocular Protection Snug-fitting, indirect-vented safety goggles.Standard safety glasses leave gaps. Vented goggles prevent airborne crystalline dust from reaching the ocular mucosa.
Dermal Protection (Hands) 100% Nitrile gloves (Minimum 4 mil thickness). Double-glove for preparative scale (>1g).Nitrile provides superior resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve lipophilic phenethylamines.
Dermal Protection (Body) Flame-retardant, static-dissipative lab coat with knit cuffs.Knit cuffs prevent wrist exposure. Static-dissipative fabric reduces the risk of powder clinging to the researcher's body.
Respiratory Protection N95/P100 particulate respirator (if handled outside containment).Prevents inhalation of aerosolized micro-particles. Note: Primary handling should always occur inside a fume hood.

Operational Workflow: Handling & Dissolution Protocol

This step-by-step methodology ensures that the compound remains contained from the moment the vial is opened until the final stock solution is prepared.

Phase 1: Containment Preparation

  • Establish Airflow: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Static Mitigation: Wipe down the balance and surrounding surface with an anti-static solution or use an ionizing blower. Place a grounded, anti-static weighing mat under the balance.

Phase 2: Transfer and Weighing 3. Tool Selection: Use a grounded, stainless-steel micro-spatula. Never use plastic spatulas, as they generate static electricity that repels the hydrochloride powder. 4. Tare and Transfer: Tare an anti-static weighing boat or directly tare the target glass vial. Slowly transfer the 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride. Keep the source vial and target vessel as close together as possible to minimize the transfer path.

Phase 3: In-Vial Dissolution (The "No-Transfer" Rule) 5. Direct Solubilization: To minimize dust generation, do not transfer the dry powder from a weigh boat to a secondary container if avoidable. Weigh directly into the destination vial. 6. Solvent Addition: Carefully pipette the required solvent (e.g., DMSO for biological assays, or Methanol for analytical LC-MS) directly into the vial containing the powder. Cap immediately and vortex. Once in solution, the inhalation hazard is effectively neutralized.

Workflow & Spill Response Architecture

The following signaling diagram outlines the logical decision tree for handling and emergency spill response.

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Anti-Static Prep) PPE->Hood Weigh Weighing via Anti-Static Metal Spatula Hood->Weigh Spill Powder Spill Detected? Weigh->Spill Clean Wet Wipe (H2O/EtOH) Dispose as HazMat Spill->Clean Yes Dissolve In-Vial Dissolution (e.g., DMSO / MeOH) Spill->Dissolve No End Decontaminate Surfaces & Store Compound Clean->End Dissolve->End

Workflow for the safe handling and spill management of phenethylamine hydrochloride derivatives.

Spill Response and Disposal Plan

Because 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride is highly soluble in water, aqueous decontamination is highly effective.

  • Dry Powder Spill (<50 mg): Do not sweep. Sweeping aerosolizes the powder. Dampen a disposable laboratory wipe with distilled water or 70% Ethanol. Gently lay the wipe over the powder to dissolve and capture it.

  • Surface Decontamination: Wipe the affected area a second time with a fresh damp cloth, followed by a dry wipe.

  • Waste Segregation:

    • Solid Waste: Place all contaminated wipes, empty compound vials, and used gloves into a sealed, biohazard-style bag designated for solid hazardous chemical waste.

    • Liquid Waste: Any excess stock solutions containing the compound must be disposed of in a clearly labeled organic waste carboy (segregated into halogenated or non-halogenated streams depending on the solvent used for dissolution). Do not pour down the sink [3].

References

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